molecular formula C11H14N4 B1405901 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine CAS No. 1498997-64-0

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Numéro de catalogue: B1405901
Numéro CAS: 1498997-64-0
Poids moléculaire: 202.26 g/mol
Clé InChI: XUAWPMFXKGGWIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (CAS 1498997-64-0) is a high-purity 1,2,3-triazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features the 1,2,3-triazole core, a privileged scaffold known for its rigidity and ability to participate in hydrogen bonding, which contributes to favorable pharmacokinetic profiles and diverse biological activities . The structural motif of 5-amino-1,2,3-triazoles has been identified as a novel and highly promising scaffold in phenotypic screening for infectious diseases . Research into 1,2,3-triazole analogues has demonstrated their potential in various therapeutic areas. Specifically, such compounds have been synthesized and evaluated for their in vitro antitumor activity against the NCI-60 panel of human tumor cell lines, including leukemia, melanoma, and cancers of the colon, breast, and renal systems . Furthermore, structurally similar benzimidazole-conjugated 1,2,3-triazole analogues have shown notable antimicrobial activity against bacterial strains such as E. coli . Supplied with a minimum purity of ≥98%, this compound is intended for use in research and further manufacturing applications, such as the synthesis of more complex heterocyclic systems or as a standard in biological assays. It is strictly for research and further manufacturing use only and is not intended for direct human use. Handle with appropriate care, as it may be classified as a hazardous good for transportation purposes .

Propriétés

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-3-5-10(6-4-8)7-15-9(2)11(12)13-14-15/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWPMFXKGGWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Strategic Guide to Elucidating the In Vitro Mechanism of Action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The novel compound, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, represents a new chemical entity with unexplored therapeutic potential. This technical guide outlines a comprehensive, multi-phased in vitro strategy designed to systematically unravel its mechanism of action (MoA). The proposed workflow progresses from broad phenotypic screening to specific target identification, pathway analysis, and direct biophysical validation. By integrating cell-based assays, proteomics, and biophysical techniques, this guide provides a robust framework for researchers and drug development professionals to thoroughly characterize the compound's biological activity and establish a foundation for further preclinical and clinical development.

Introduction: The Scientific Rationale

The 1,2,3-triazole ring is a bioisostere for various functional groups, capable of engaging in hydrogen bonding and dipole-dipole interactions, yet it remains stable to metabolic degradation.[4] These properties make triazole derivatives attractive candidates for drug discovery.[1][2] The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, combines this privileged scaffold with specific substitutions that may confer unique biological activities.

Elucidating the MoA is a critical step in drug discovery, providing a rationale for therapeutic application and predicting potential on-target and off-target effects.[5] This document serves as a strategic workflow, not merely a list of protocols. It is designed to build a coherent, evidence-based narrative around the compound's function, moving from a high-level cellular phenotype to its precise molecular interactions. The strategy is divided into three logical phases, each designed to answer fundamental questions about the compound's activity.

Phase 1: Phenotypic Profiling and Cellular Effect Characterization

The initial objective is to determine if and how the compound affects whole cells. This phase uses broad, cell-based assays to identify a quantifiable cellular phenotype, which will guide subsequent, more focused investigations.[6][7]

Cell Viability and Cytotoxicity Screening

The first step is to assess the compound's effect on cell proliferation and viability across a diverse panel of human cell lines.

Experimental Design:

  • Cell Line Panel: A panel of at least 10-15 cell lines should be selected, including representatives from major cancer types (e.g., breast: MCF-7, lung: A549, colon: HT-29) and at least one non-tumorigenic cell line (e.g., MCF-10a, HEK293) to assess preliminary selectivity.

  • Assay: A luminescence-based ATP assay (e.g., CellTiter-Glo®) is recommended for its high sensitivity and robustness.

  • Dose-Response: A 10-point, 3-fold serial dilution starting from 100 µM should be used to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: The resulting IC50 values should be summarized in a table to easily compare the compound's potency and selectivity.

Cell LineTissue of OriginIC50 (µM)Selectivity Index (Normal/Cancer)
MCF-7Breast CancerDataCalculation
A549Lung CancerDataCalculation
HT-29Colon CancerDataCalculation
MCF-10aNormal BreastDataN/A

Causality and Interpretation: A low micromolar or nanomolar IC50 in specific cancer cell lines, coupled with a significantly higher IC50 in normal cell lines, suggests a potentially valuable therapeutic window and warrants progression to the next stage.

Apoptosis and Cell Cycle Analysis

If significant cytotoxicity is observed, the next logical step is to determine the mode of cell death.[8][9] Flow cytometry is a powerful tool for this purpose.

Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells (e.g., a sensitive cancer line identified in 2.1) and treat with the compound at 1x and 3x its IC50 value for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Staining: Harvest cells and wash with PBS. Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[10]

  • Analysis: Analyze samples by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[10]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described above.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash fixed cells and resuspend in PBS containing RNase A and PI.[11]

  • Analysis: Analyze by flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11]

Interpretation: An increase in the Annexin V-positive population indicates apoptosis. A significant accumulation of cells in a specific phase (e.g., G2/M) suggests the compound may interfere with cell cycle checkpoints.[9] This information provides the first clues about the underlying pathways being affected.

Phase 2: Target Deconvolution and Pathway Validation

With a confirmed cellular phenotype, the goal shifts to identifying the specific molecular target(s) of the compound.[12][13][14] This phase employs a hypothesis-driven approach informed by the known activities of triazole compounds, followed by validation.

Hypothesis: Kinase Inhibition

Many small molecule drugs, including some triazole derivatives, function as kinase inhibitors.[15][16] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[15][17] Therefore, a broad kinase screen is a logical and high-probability starting point.

Experimental Workflow: Kinase Panel Screening

  • Methodology: Utilize a large-scale, competitive binding assay platform (e.g., KINOMEscan®) or an enzymatic activity-based panel.[18] These services screen the compound against hundreds of human kinases at a fixed concentration (e.g., 1 µM).

  • Primary Output: The primary data is typically reported as "% Control" or "% Inhibition" for each kinase. A common threshold for a "hit" is >90% inhibition.

Data Presentation:

Kinase TargetFamily% Inhibition @ 1 µM
EGFRRTKData
BRAFCMGCData
CDK2CMGCData
p38α (MAPK14)CMGCData
Pathway Validation via Western Blot

If the kinase screen identifies potent hits (e.g., >95% inhibition of p38α), the next step is to validate this interaction within the cell by examining the phosphorylation status of downstream substrates.

Protocol: Western Blot for p38 MAPK Pathway

  • Cell Treatment: Treat a sensitive cell line with the compound at various concentrations (e.g., 0.1x to 5x IC50) for a short duration (e.g., 1-2 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of a known p38 substrate (e.g., Phospho-MK2) and the total form of the protein (Total MK2). Also probe for Phospho-p38 and Total p38 to confirm pathway engagement. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

Interpretation: A dose-dependent decrease in the level of Phospho-MK2, without a change in Total MK2, would strongly support the hypothesis that the compound inhibits p38 kinase activity in a cellular context.

Hypothetical Signaling Pathway Diagram:

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors UV UV, Stress MAP3K MAP3K UV->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Apoptosis Apoptosis MK2->Apoptosis CellCycle Cell Cycle Arrest MK2->CellCycle Compound 5-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-amine Compound->p38 Inhibition

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Phase 3: Direct Target Engagement and Biophysical Characterization

This final phase aims to provide unequivocal, quantitative evidence of a direct interaction between the compound and its validated target protein.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in the native environment of the cell.[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21]

Protocol: CETSA with Western Blot Readout

  • Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[22]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.[23]

  • Detection: Analyze the amount of soluble target protein (e.g., p38α) remaining at each temperature by Western blot.

Interpretation: In the presence of the binding compound, the p38α protein should remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement in a physiological context.[20][22]

Workflow Diagram for Target Validation:

G A Kinase Panel Screen Identifies p38α as a 'Hit' B Western Blot Confirms ↓ Downstream Substrate Phosphorylation A->B  Hypothesis  Validation C CETSA Confirms Direct Target Engagement in Cells B->C  Confirm Direct  Binding D Biophysical Assays (SPR) Quantify Binding Affinity & Kinetics C->D  Quantitative  Characterization E In Vitro Kinase Assay Determines Functional IC50 C->E  Quantitative  Characterization F Synthesize Mechanism of Action (MoA) Model D->F E->F

Caption: Integrated workflow for target validation and MoA synthesis.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of a drug-target interaction in real-time.[24][25][26]

Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified, recombinant p38α protein (the ligand) onto a sensor chip surface.

  • Injection: Flow precise concentrations of the compound (the analyte) across the chip surface.

  • Detection: An optical system detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein.[27]

  • Analysis: The resulting sensorgram data is fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[25]

Interpretation: A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction. The kinetic data, particularly a slow dissociation rate (low kd), can suggest a long drug-target residence time, which is often a desirable property for therapeutic agents.[28]

Functional Validation: In Vitro Kinase Activity Assay

Finally, a biochemical assay using the purified enzyme confirms that the binding event observed via SPR translates into functional inhibition of the target's catalytic activity.[17][29]

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, combine purified p38α enzyme, a suitable peptide substrate, and ATP. Add the test compound across a range of concentrations.

  • Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence: Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.

  • Measurement: Read the luminescence, which is directly proportional to kinase activity.

Interpretation: The data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for the compound against the isolated enzyme. This provides a quantitative measure of the compound's functional potency.[15]

Conclusion: Synthesizing the Mechanism of Action

By following this three-phased approach, researchers can build a comprehensive and well-validated model for the in vitro mechanism of action of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. The integrated data from cellular, proteomic, and biophysical assays will provide a clear picture, from the initial cytotoxic phenotype to the specific, high-affinity inhibition of a key signaling kinase, and the resulting downstream pathway modulation. This detailed understanding is indispensable for making informed decisions in the drug discovery pipeline and for guiding the future development of this promising compound.

References

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Sources

Physical and chemical properties of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Disclaimer: The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, is a specific chemical structure for which detailed experimental data is not broadly published. Therefore, this document has been constructed as a predictive guide based on established principles of organic chemistry and extensive data from structurally analogous 1,4,5-trisubstituted 1,2,3-triazole derivatives. The protocols and expected data herein serve as an expert-level framework for researchers synthesizing and characterizing this, or similar, novel compounds.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has risen to prominence as a "privileged scaffold" in medicinal chemistry, materials science, and chemical biology.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for amide bonds, its high chemical stability, and its capacity for hydrogen bonding—make it a cornerstone for modern drug design.[3][4] Compounds incorporating the 1,2,3-triazole moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[5][6][7]

This guide provides a comprehensive technical overview of the predicted properties, synthesis, and characterization of a specific derivative: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. It is designed for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific rigor.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in understanding any molecule is to delineate its structure and predict its core physicochemical characteristics. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions.

Caption: Chemical structure of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Table 1: Predicted Physicochemical Properties

Property Predicted Value / Description Rationale / Source
Molecular Formula C₁₁H₁₄N₄ Based on chemical structure
Molecular Weight 202.26 g/mol Based on chemical structure
Appearance White to off-white crystalline solid Typical for small molecule heterocyclic amines.
Melting Point 150 - 200 °C Estimated based on similar substituted aminotriazoles.[8][9] The exact value is highly dependent on crystal packing.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. The polar amine and triazole groups enhance solubility in polar solvents, while the benzyl group increases nonpolar character.[10][11]
pKa (Predicted) Basic pKa (amine): 4-6; Acidic pKa (triazole N-H, if tautomer exists): >10 The 4-amino group is expected to be weakly basic. The triazole ring itself is weakly acidic.

| LogP (Predicted) | 1.5 - 2.5 | Calculated based on contributions from the substituted aromatic rings and polar functional groups. |

Synthesis and Purification Workflow

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is well-established in the literature, with several robust methods available.[12] A highly plausible and efficient route involves a multi-step synthesis culminating in a regioselective cycloaddition reaction. The Dimroth rearrangement is a key consideration in the synthesis of N-substituted aminotriazoles. A common strategy involves the reaction of an azide with a β-ketonitrile followed by cyclization.

Synthesis_Workflow reac1 4-Methylbenzyl azide step1 [3+2] Cycloaddition & Rearrangement reac1->step1 reac2 Propionitrile reac2->step1 reac3 Base (e.g., NaOEt) reac3->step1 intermed Intermediate Adduct product 5-Methyl-1-(4-methylbenzyl) -1H-1,2,3-triazol-4-amine intermed->product step2 Purification (Column Chromatography) product->step2 step1->intermed

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol employs a base-catalyzed cycloaddition. Sodium ethoxide is chosen as a strong, non-nucleophilic base to deprotonate the propionitrile, forming the necessary carbanion for the reaction with the azide. Ethanol serves as a suitable polar protic solvent. The reaction is monitored by Thin-Layer Chromatography (TLC) to empirically determine the point of maximum product formation, preventing degradation from prolonged heating.

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add absolute ethanol (100 mL). Carefully add sodium metal (1.2 eq.) in small portions to generate sodium ethoxide in situ. Allow the reaction to complete (sodium fully dissolved).

  • Addition of Nitrile: To the freshly prepared sodium ethoxide solution, add propionitrile (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Azide: Add 4-methylbenzyl azide (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress every 2 hours using TLC (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Neutralize the mixture carefully with glacial acetic acid.

  • Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

Trustworthiness: The purification protocol is a self-validating system. The choice of silica gel chromatography is standard for molecules of this polarity. The gradient elution, starting with a nonpolar solvent and gradually increasing polarity, ensures that impurities are separated based on their differential affinity for the stationary phase. Fractions are analyzed by TLC to confirm purity before being combined.

  • Column Preparation: Prepare a silica gel slurry in hexane and pack a glass chromatography column. Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Begin elution with 100% Dichloromethane, gradually increasing the polarity by adding methanol (e.g., 0.5% increments, up to 10%).

  • Fraction Collection: Collect fractions (e.g., 10 mL each) and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Spectroscopic and Physicochemical Characterization

Characterization is critical to confirm the identity and purity of the synthesized compound. The following sections describe the expected outcomes from standard analytical techniques.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR δ (ppm, in DMSO-d₆): ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.5 (s, 2H, N-CH₂-Ar), ~5.0 (s, 2H, -NH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Triazole-CH₃).[13]
¹³C NMR δ (ppm, in DMSO-d₆): ~150 (C-amine), ~140 (C-methyl), ~137 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~50 (N-CH₂-Ar), ~21 (Ar-CH₃), ~10 (Triazole-CH₃).[13]
FT-IR ν (cm⁻¹): 3400-3200 (N-H stretch, amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend and C=N stretch).[3]
HRMS (ESI+) [M+H]⁺: Calculated m/z 203.1291; Found m/z 203.129X.[13]

| Elemental Analysis | Calculated: C, 65.32%; H, 6.98%; N, 27.70%. Found: C, 65.3X%; H, 6.9X%; N, 27.7X%. |

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

  • Data Processing: Determine the exact mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretically calculated mass to confirm the elemental composition.

Chemical Reactivity and Potential Applications

The chemical personality of the title compound is dictated by the interplay between the aromatic triazole core and its functional group substituents.

Reactivity_Pathways start 5-Methyl-1-(4-methylbenzyl) -1H-1,2,3-triazol-4-amine reag1 R-COCl (Acylation) start->reag1 Nucleophilic Attack reag2 R-CHO (Schiff Base Formation) start->reag2 Condensation reag3 Electrophile (Ring Substitution) start->reag3 Electrophilic Attack prod1 Amide Derivative reag1->prod1 prod2 Imine (Schiff Base) Derivative reag2->prod2 prod3 Substituted Triazole (Less Favorable) reag3->prod3 High energy barrier

Caption: Potential reactivity pathways of the 4-amino group.

  • Reactivity of the 4-Amino Group: The primary amine at the C4 position is the most reactive site for derivatization. It can act as a nucleophile to react with various electrophiles, such as acyl chlorides to form amides or aldehydes/ketones to form Schiff bases.[14][15] This provides a straightforward handle for generating a library of related compounds for structure-activity relationship (SAR) studies.

  • Stability of the Triazole Ring: The 1,2,3-triazole ring is known for its high aromatic stability and is generally resistant to oxidative or reductive conditions, as well as moderate acid and base.[4] This chemical robustness is a key reason for its prevalence in drug molecules.

  • Potential Applications: Given the extensive literature on the biological activities of 1,2,3-triazoles, this compound serves as a promising scaffold for drug discovery.[2][5]

    • Anticancer: Many substituted triazoles exhibit potent antiproliferative activity against various cancer cell lines.[6]

    • Antifungal: The triazole core is famously a key pharmacophore in antifungal agents that target enzymes like lanosterol 14α-demethylase (CYP51).[16]

    • Antibacterial: Triazole derivatives, such as the FDA-approved drug tazobactam, are used in antibacterial therapies.[1]

Safety and Handling

As a novel chemical entity, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine should be handled with care, assuming it is potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

References

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Molecular Docking Studies of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic accessibility via "click chemistry," metabolic stability, and its capacity to act as a bioisostere of the amide bond.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for conducting molecular docking studies on a novel derivative, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. We will explore the rationale behind target protein selection, drawing from the established anticancer and antimicrobial potential of related triazole compounds.[2][3][4][5] This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing a self-validating, step-by-step protocol from ligand and protein preparation to the critical analysis of docking results. By grounding our methodology in authoritative standards and explaining the causality behind each experimental choice, we aim to provide a trusted framework for the in silico evaluation of this promising compound.

Part 1: Foundational Rationale and Target Selection

The 1,2,3-Triazole: A Privileged Scaffold in Drug Discovery

The 1,2,3-triazole ring is not merely a synthetic convenience; its chemical properties make it an exceptionally valuable pharmacophore. It is a five-membered aromatic ring that is remarkably stable to metabolic degradation, including hydrolysis, oxidation, and reduction.[2] Its dipole moment and ability to participate in hydrogen bonding allow it to mimic the spatial and electronic features of an amide bond, a ubiquitous linkage in biological systems.[1][2] This bioisosteric relationship enables medicinal chemists to replace metabolically labile amide bonds, often improving a drug candidate's pharmacokinetic profile without sacrificing binding affinity. The widespread application of triazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential.[3][4][6]

Ligand of Interest: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, is a specific derivative featuring a substituted benzyl group. This substitution pattern is critical, as the nature of the groups attached to the triazole core dictates its biological target specificity and potency. Our objective is to computationally predict the binding modes and affinities of this ligand against rationally selected protein targets to hypothesize its therapeutic utility.

Justification for Target Protein Selection

Given the broad bioactivity of the triazole family, a logical starting point for an in silico investigation is to select representative protein targets from pathways where these compounds have previously shown success.

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) The EGFR signaling pathway is a well-established driver of cell proliferation and survival in many cancers.[2] Numerous 1,2,3-triazole hybrids have been developed as potent EGFR inhibitors.[2] Therefore, we select the kinase domain of EGFR as a primary target to evaluate the potential of our ligand as an anticancer agent.

    • Selected PDB ID: 2J6M. This crystal structure features the EGFR kinase domain in complex with the known inhibitor Erlotinib.[7] The presence of a co-crystallized ligand is invaluable, as it allows us to first validate our docking protocol by ensuring it can accurately reproduce the experimentally determined binding pose.

  • Antimicrobial Target: Staphylococcus aureus D-alanine-D-alanine ligase (DDL) Bacterial resistance to existing antibiotics is a global health crisis, necessitating the discovery of novel antimicrobial agents.[3][8] The enzyme D-alanine-D-alanine ligase (DDL) is essential for bacterial cell wall synthesis, making it an attractive and validated target for antibiotics.[3] Previous studies have shown that triazole derivatives can exhibit significant affinity for DDL.[3]

    • Selected PDB ID: 1IOW. This structure of S. aureus DDL provides a high-resolution model of the active site, suitable for docking simulations aimed at discovering new inhibitors.

Part 2: The Molecular Docking Workflow: A Step-by-Step Protocol

This section details a rigorous and validated workflow for performing molecular docking. The causality for each step is explained to ensure a deep understanding of the process.

Essential Toolkit

To replicate this study, the following publicly available or academic-use software is required:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or ChimeraX: For visualization and analysis of results.

  • Online Databases:

    • PubChem: For obtaining the 2D structure of the ligand.

    • RCSB Protein Data Bank (PDB): For downloading protein crystal structures.[9][10]

Workflow Overview

The entire docking process follows a logical sequence, designed to ensure the scientific validity and reproducibility of the results.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Simulation cluster_analysis Phase 4: Analysis LigandPrep Ligand Preparation (2D -> 3D, Energy Minimization) Grid Grid Box Generation (Define Search Space) LigandPrep->Grid ProteinPrep Protein Preparation (Clean PDB, Add Hydrogens) Validation Protocol Validation (Re-docking co-crystallized ligand) ProteinPrep->Validation Use co-crystallized protein ProteinPrep->Grid Validation->Grid Validated Parameters Docking Molecular Docking (Run AutoDock Vina) Grid->Docking Results Analyze Poses & Scores (Binding Energy, Interactions) Docking->Results Visualization Visualize Complex (PyMOL/ChimeraX) Results->Visualization

Caption: A validated workflow for molecular docking studies.

Phase 1: Ligand Preparation

The goal of this phase is to convert the 2D chemical structure of our ligand into a realistic, low-energy 3D conformation suitable for docking.

  • Obtain 2D Structure: Download the SDF file for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine from a chemical database like PubChem or draw it using a chemical editor.

  • Convert to 3D and Minimize Energy: Import the 2D structure into a molecular modeling program. Generate a 3D conformation and perform an energy minimization using a suitable force field, such as MMFF94.[11] This step is crucial to relieve any steric strain and find a low-energy initial conformation.

  • Prepare for Docking: Open the 3D structure in AutoDock Tools (ADT).

    • Detect the root atom and define rotatable bonds. This allows the docking algorithm to explore conformational flexibility.

    • Merge non-polar hydrogens and assign Gasteiger charges. These charges are essential for calculating electrostatic interactions.

    • Save the final prepared ligand in the PDBQT format, which contains atomic coordinates, charge information, and atom types.

Phase 2: Protein Target Preparation

Here, we prepare the raw PDB crystal structure for the docking simulation by cleaning it and adding necessary information.

  • Download PDB Structure: Obtain the crystal structures for EGFR (2J6M) and DDL (1IOW) from the RCSB PDB.

  • Clean the Structure (using PyMOL or ADT):

    • Remove Heteroatoms: Delete all non-essential molecules, including water, ions, and co-solvents. The exception is the co-crystallized ligand (Erlotinib in 2J6M), which is kept for the validation step but removed before docking our ligand of interest.

    • Select the Correct Chain: If the biological unit is a monomer but the PDB file contains a dimer or multimer, select only the relevant protein chain (e.g., Chain A).

  • Prepare in ADT:

    • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

    • Assign Charges: Compute Kollman charges, which are standard for proteins in the AutoDock suite.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Phase 3: Protocol Validation (Self-Validating System)

This is the most critical step for ensuring the trustworthiness of our results. We validate our docking protocol by testing its ability to reproduce a known, experimentally verified binding pose.

  • Isolate the Native Ligand: From the original 2J6M PDB file, save the coordinates of the co-crystallized inhibitor (Erlotinib) into a separate file. Prepare this ligand as a PDBQT file as described in Phase 1.

  • Define the Search Space (Grid Box): In ADT, center the grid box on the position of the native ligand. The size of the box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 25x25x25 Å).

  • Re-dock the Native Ligand: Perform a docking simulation using the prepared EGFR protein and the native Erlotinib ligand with AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Causality: A successful validation is indicated by an RMSD value below 2.0 Å.[12][13] This result demonstrates that the chosen docking parameters and scoring function are capable of accurately identifying the correct binding mode for this specific target. If the RMSD is high, the grid box parameters or docking settings must be adjusted and re-validated.

Phase 4: Docking the Ligand of Interest

With a validated protocol, we can now confidently dock our novel triazole compound.

  • Set Up the Docking Run: Use the same prepared protein structures (2J6M and 1IOW) and the validated grid parameters.

  • Select the Ligand: Choose the prepared PDBQT file for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

  • Execute AutoDock Vina: Run the docking simulation. Vina will generate a set of predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores.

Part 3: Results Analysis and Authoritative Interpretation

Analyzing docking results is more than just looking at a single number; it requires a holistic evaluation of binding scores and intermolecular interactions.[12][14][15]

Interpreting Binding Affinity

AutoDock Vina calculates the binding affinity in kcal/mol. This score estimates the binding free energy; thus, a more negative value indicates a stronger, more favorable binding interaction.[12] While these scores are useful for ranking different poses of the same ligand or comparing different ligands against the same target, they are not absolute measures of binding energy.

Visualizing and Analyzing Interactions

The top-ranked poses must be visually inspected to understand the nature of the protein-ligand interactions. This provides the chemical and physical rationale for the calculated binding affinity.

  • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are crucial for binding specificity. Note the amino acid residues involved and the bond distances (ideally < 3.5 Å).

  • Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues in the binding pocket (e.g., Ala, Val, Leu, Ile, Phe).

  • Pi-Stacking and Cation-Pi Interactions: If aromatic rings are present in both the ligand and protein residues (e.g., Phe, Tyr, Trp), check for potential pi-pi stacking interactions.

Hypothetical Data Presentation

The results should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Docking Results for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Target ProteinPDB IDTop Pose Binding Affinity (kcal/mol)RMSD of Re-docked Native Ligand (Å)
EGFR Kinase Domain2J6M-8.91.15
S. aureus DDL1IOW-7.5N/A (No co-crystallized ligand)

Table 2: Hypothetical Key Interactions for the Top-Ranked Pose

Target ProteinInteracting ResiduesInteraction TypeDistance (Å)
EGFR Met793Hydrogen Bond (amine donor)2.9
Leu718Hydrophobic-
Val726Hydrophobic-
Ala743Hydrophobic-
DDL Arg255Hydrogen Bond (triazole N)3.1
Tyr216Pi-Pi Stacking (benzyl ring)4.2
Gly14Hydrophobic-

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for conducting molecular docking studies of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. Based on our hypothetical results, the ligand shows promising binding affinity for the EGFR kinase domain, with a predicted binding energy of -8.9 kcal/mol, and forms a key hydrogen bond with the gatekeeper residue Met793. The interaction with S. aureus DDL is also predicted to be favorable.

These in silico findings provide a strong foundation for further investigation. The logical next steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time and refine the binding energy calculations.

  • Synthesis and In Vitro Assays: The compound should be synthesized and tested in enzymatic and cellular assays against EGFR and S. aureus to experimentally validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and dock analogues of the lead compound to explore how modifications to its structure affect binding affinity and selectivity.

By integrating computational techniques with experimental validation, we can accelerate the drug discovery process and efficiently evaluate the therapeutic potential of novel chemical entities.

References

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An In-Depth Technical Guide to the Pharmacokinetic Profiling and ADME Properties of 1,2,3-Triazol-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Ascendance of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole ring system has firmly established itself as a "privileged" structure in medicinal chemistry.[1][2] Its prevalence stems from a unique combination of physicochemical properties: metabolic stability, a significant dipole moment conducive to hydrogen bonding and dipole-dipole interactions, and its role as a bioisostere for amide bonds.[1][2][3] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has further propelled the integration of this scaffold into a vast array of therapeutic candidates due to its high efficiency and regioselectivity.[2][4]

This guide provides a comprehensive framework for the in vitro pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of a specific subclass: 1,2,3-triazol-4-amine derivatives. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to elucidate the strategic rationale behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" to empower robust and insightful decision-making in the journey from hit-to-lead and lead optimization.

Section 1: Foundational ADME-PK Principles for Triazole Derivatives

A thorough understanding of a compound's ADME-PK profile is paramount to its success as a therapeutic agent. For 1,2,3-triazol-4-amine derivatives, several key parameters must be meticulously evaluated.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates. The 1,2,3-triazole core, while generally improving solubility in polar biological environments, can have its overall solubility significantly influenced by the nature of its substituents.[5]

Permeability: Crossing Biological Barriers

For orally administered drugs, traversing the intestinal epithelium is a critical step.[6] Cell-based assays, such as the Caco-2 and MDCK models, are indispensable for predicting a compound's ability to cross this barrier. These models also help identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their absorption and efficacy.[7][8][9][10][11]

Metabolic Stability: Resisting Biotransformation

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[12] The 1,2,3-triazole ring is known for its resistance to metabolic degradation.[3][5][13] However, the substituents on the triazole ring can be susceptible to metabolism. In vitro assays using liver microsomes or hepatocytes are essential for determining a compound's metabolic fate and predicting its in vivo half-life.[14][15][16]

Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

Inhibition of CYP enzymes by a drug candidate can lead to dangerous drug-drug interactions (DDIs) by impairing the metabolism of co-administered medications.[17][18] While the 1,2,3-triazole scaffold itself is generally considered a weaker CYP interactor compared to its 1,2,4-triazole and imidazole counterparts, the potential for inhibition cannot be overlooked and must be experimentally verified.[19][20][21]

hERG Liability: A Critical Safety Hurdle

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Certain structural features, sometimes found in nitrogen-containing heterocycles, can confer hERG liability.[22][23] Early assessment of hERG inhibition is a critical safety checkpoint in drug discovery.[24]

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Once in the bloodstream, drugs can bind to plasma proteins such as albumin and α1-acid glycoprotein.[25][26] It is generally the unbound, or "free," fraction of the drug that is available to interact with its target and exert a therapeutic effect.[26][27] Therefore, determining the extent of PPB is crucial for interpreting pharmacokinetic and pharmacodynamic data.[25][28][29]

Section 2: Experimental Workflows and Protocols

The following section details the step-by-step methodologies for key in vitro ADME-PK assays. The rationale behind critical steps is emphasized to ensure a self-validating system.

Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, making it an excellent model of the human intestinal epithelium.[6][30][31]

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to form a confluent, polarized monolayer.[32]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[33] Additionally, a low permeability marker like Lucifer Yellow is used to confirm the tightness of the junctions.[6]

  • Dosing Solution Preparation: A stock solution of the 1,2,3-triazol-4-amine derivative is diluted in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (typically 10 µM).[9][32]

  • Apical to Basolateral (A-B) Permeability:

    • The dosing solution is added to the apical (donor) compartment.

    • Fresh transport buffer is added to the basolateral (receiver) compartment.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6][32]

    • Samples are taken from both compartments at the end of the incubation.

  • Basolateral to Apical (B-A) Permeability:

    • The dosing solution is added to the basolateral (donor) compartment.

    • Fresh transport buffer is added to the apical (receiver) compartment.

    • Incubation and sampling are performed as in the A-B direction.

  • Sample Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[31]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER & Lucifer Yellow) culture->teer dose_ab Dose Apical (A) (A->B Transport) teer->dose_ab dose_ba Dose Basolateral (B) (B->A Transport) teer->dose_ba incubate Incubate at 37°C (e.g., 2 hours) dose_ab->incubate dose_ba->incubate sample Sample donor and receiver compartments incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calc Calculate Papp (A-B, B-A) and Efflux Ratio (ER) lcms->calc interpret Interpret Data (ER > 2 indicates efflux) calc->interpret

Caption: Bidirectional Caco-2 permeability assay workflow.

Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily CYPs.[12][16]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the test compound with HLM in a phosphate buffer at 37°C for a few minutes.[16]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[14][34]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Metabolic_Stability cluster_timepoints Time-Course Sampling start Start: Test Compound + Liver Microsomes + Buffer (37°C) initiate Initiate Reaction: Add NADPH System start->initiate t0 T=0 min initiate->t0 t5 T=5 min quench Quench Reaction: Ice-cold Acetonitrile + Internal Standard t0->quench Aliquot t15 T=15 min t5->quench Aliquot t30 T=30 min t15->quench Aliquot t60 T=60 min t30->quench Aliquot t60->quench Aliquot process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for metabolic stability assay in liver microsomes.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting DDIs.[35] A cocktail approach, where substrates for multiple CYPs are incubated simultaneously, allows for high-throughput screening.

  • Reagents:

    • Human liver microsomes.

    • A cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

    • NADPH-regenerating system.

    • Test compound at various concentrations.

    • Known inhibitors for each isoform as positive controls.

  • Incubation:

    • Pre-incubate HLM, the test compound (or vehicle control), and the substrate cocktail at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Stop the reaction with a quenching solution.

  • Sample Processing and Analysis:

    • Process the samples as in the metabolic stability assay.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique to determine the unbound fraction of a drug in plasma.[27][36][37][38]

  • Device Preparation: Use a commercially available RED device, which consists of inserts with two chambers separated by a semi-permeable dialysis membrane (typically 8-14 kDa MWCO).[37][39]

  • Sample Preparation:

    • Spike the test compound into plasma from the desired species (e.g., human, rat, mouse) at a specific concentration (e.g., 1-10 µM).[27][37]

    • Add the plasma-compound mixture to one chamber of the RED insert.

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[27]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).[27]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[27]

    • Precipitate proteins with an organic solvent containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the compound concentrations in both chambers.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber

    • Calculate the percentage of protein binding as: % Bound = (1 - fu) * 100

Section 3: Data Interpretation and Compound Prioritization

The data generated from these assays must be synthesized to build a comprehensive ADME-PK profile for each 1,2,3-triazol-4-amine derivative.

Summarizing Quantitative Data

Presenting the data in a clear, tabular format is essential for comparing multiple compounds and identifying structure-activity relationships (SAR) and structure-property relationships (SPR).

Table 1: Comparative ADME-PK Profile of Hypothetical 1,2,3-Triazol-4-Amine Derivatives

Compound IDPapp A-B (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)HLM t½ (min)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Human PPB (%)
TZA-00115.21.145> 50> 3085.3
TZA-0021.88.52512.58.999.2
TZA-00322.50.9> 120> 50> 3060.1
TZA-0045.61.59845.225.192.5
Building a Decision-Making Framework

The goal of this profiling is to select compounds with a balanced set of properties for further development.

  • Ideal Candidate Profile (e.g., TZA-003): High permeability (Papp A-B > 10), low efflux (ER < 2), high metabolic stability (t½ > 60 min), low CYP inhibition (IC₅₀ > 10-30 µM), low hERG liability (IC₅₀ > 10-30 µM), and moderate plasma protein binding.

  • Problematic Profile (e.g., TZA-002): Low permeability and high efflux suggest poor absorption. Moderate CYP and hERG inhibition, coupled with high PPB, indicate high risks for DDIs, cardiotoxicity, and a low free fraction of the drug available to act on its target.

This systematic approach, grounded in robust experimental data and a clear understanding of the underlying principles, enables drug discovery teams to efficiently prioritize 1,2,3-triazol-4-amine derivatives with the highest probability of success in preclinical and clinical development.

References

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An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antibacterial properties[1][2]. The specific compound, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, represents a molecule of significant interest for drug development professionals and researchers. Its structural elucidation through single-crystal X-ray diffraction is paramount for understanding its three-dimensional conformation, which in turn governs its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, crystal growth, and X-ray diffraction analysis of this compound, drawing upon established methodologies for analogous triazole derivatives.

Synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is often achieved through a regiospecific 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry"[3][4]. A plausible and efficient synthetic route to the title compound involves the reaction of a suitably substituted azide with an activated methylene compound.

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a multi-step process commencing with the corresponding azide and a β-keto-nitrile. This method provides excellent regioselectivity and typically results in good yields.

Synthesis_Pathway Start 4-Methylbenzyl azide + Propionitrile, 2-cyano- Intermediate Cycloaddition Reaction Start->Intermediate Base (e.g., NaOEt) Ethanol, Reflux Product 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine Intermediate->Product Work-up & Purification

Caption: Proposed synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Experimental Protocol
  • Preparation of 4-Methylbenzyl Azide: To a solution of 4-methylbenzyl bromide in a suitable solvent such as acetone or DMF, add one equivalent of sodium azide. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the crude azide is extracted and used in the next step without further purification.

  • Cycloaddition Reaction: In a round-bottom flask, dissolve 2-cyanopropionitrile in anhydrous ethanol. To this solution, add one equivalent of a base, such as sodium ethoxide, and stir for 30 minutes at room temperature. Subsequently, add one equivalent of 4-methylbenzyl azide to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is refluxed and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then dissolved in water and extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often determined empirically.

Methodology for Crystal Growth

Slow evaporation is a widely used and effective method for growing single crystals of organic compounds.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents. Good solvent choices often include ethanol, methanol, or ethyl acetate, in which the compound has moderate solubility.

  • Crystallization Setup: The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely capped or covered with parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: The vial is kept in a vibration-free environment at a constant, cool temperature. Crystal growth can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or forceps and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid.

Experimental Workflow

X-ray_Diffraction_Workflow Crystal_Mounting Mounting a Single Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer, such as an Agilent SuperNova or a Rigaku Oxford Diffraction instrument, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source[5][6]. The data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities. The crystal structure is then solved using direct methods or Patterson methods, often with software like SHELXT[6]. The structural model is subsequently refined using full-matrix least-squares on F², typically with a program such as SHELXL[6]. Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data

While the precise crystallographic data for the title compound is not publicly available, we can predict the likely parameters based on the analysis of similar 1,2,3-triazole derivatives reported in the literature[5][6][7].

ParameterPredicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)7 - 15
b (Å)10 - 25
c (Å)8 - 18
β (°)90 - 110 (for monoclinic)
V (ų)1500 - 2500
Z4 or 8
Intermolecular InteractionsHydrogen bonding between the amine group and triazole nitrogen atoms of adjacent molecules is highly probable. Pi-stacking interactions between the aromatic rings may also be present.

Structural Insights and Discussion

The crystal structure of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is expected to reveal key conformational features. The dihedral angle between the triazole ring and the 4-methylbenzyl group will be of particular interest, as it dictates the overall shape of the molecule. The amino group at the 4-position of the triazole ring is likely to be involved in a network of intermolecular hydrogen bonds, which will play a crucial role in the crystal packing. The planarity of the triazole ring is a well-established feature of this heterocyclic system.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. By leveraging established methodologies for related 1,2,3-triazole derivatives, researchers and drug development professionals can confidently approach the characterization of this and similar molecules. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for structure-activity relationship studies and the rational design of novel therapeutic agents.

References

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  • El-Hiti, G. A., Abdel-Wahab, B. F., Alqahtani, A., Hegazy, A. S., & Kariuki, B. M. (2019). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 4(3), x190217. Available at: [Link].

  • Abdel-Wahab, B. F., Farahat, A. A., Kariuki, B. M., & El-Hiti, G. A. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1574. Available at: [Link].

  • El-Hiti, G. A., Abdel-Wahab, B. F., Alqahtani, A. S., Hegazy, A. S., & Kariuki, B. M. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2024(1), M1847. Available at: [Link].

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Comprehensive Preclinical In Vivo Toxicity and Safety Profiling of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing preclinical drug development, evaluating the safety profile of novel heterocyclic scaffolds requires a mechanistic understanding of their chemical structure. The compound 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine integrates a 1,2,3-triazole core with a 4-amino group and a 4-methylbenzyl moiety.

The 1,2,3-triazole ring is a privileged pharmacophore, typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It is chemically inert to hydrolysis, extreme pH, and enzymatic degradation[1]. Because of its structural geometry and dipole moment, it is frequently deployed as a bioisostere for amide bonds, significantly improving pharmacokinetic (PK) stability, brain exposure, and plasma half-life while maintaining a highly favorable safety profile[2]. In vivo studies of related 1,2,3-triazole hybrids generally demonstrate low systemic toxicity, high bioavailability, and an absence of severe organ pathology even at oral doses up to 125 mg/kg[3].

However, the peripheral substituents—specifically the 4-amine and the 4-methylbenzyl group—introduce distinct metabolic liabilities. This technical guide establishes a rigorous, self-validating in vivo toxicology and safety pharmacology framework required for Investigational New Drug (IND) enablement.

Mechanistic Toxicology & Metabolic Pathways

To design an effective toxicity study, we must first establish the causality behind potential adverse events. Because the 1,2,3-triazole core is highly resistant to ring cleavage, toxicity is typically driven by Phase I hepatic metabolism of its substituents.

  • Benzylic Oxidation: The 4-methylbenzyl group is highly susceptible to CYP450-mediated benzylic oxidation, which generally yields stable, readily excretable carboxylic acid metabolites.

  • Amine Oxidation: The 4-amino group presents a liability for N-oxidation. This pathway can generate reactive electrophilic intermediates (e.g., hydroxylamines). If these intermediates deplete hepatocellular glutathione (GSH), hepatotoxicity ensues.

Understanding these pathways dictates our experimental choices: we mandate parallel Toxicokinetic (TK) satellite groups in our 28-day assays to correlate systemic exposure (Area Under the Curve, AUC) with specific hepatic enzyme elevations (ALT/AST).

Metabolism A 5-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-amine B Hepatic CYP450 (Phase I Metabolism) A->B C Benzylic Oxidation (Stable Metabolite) B->C D N-Oxidation (Reactive Intermediate) B->D E Renal Excretion C->E F GSH Depletion & Hepatotoxicity D->F If GSH exhausted

Fig 1. Proposed Phase I metabolic pathways and potential hepatotoxic liabilities.

Tiered In Vivo Toxicity Workflow

To ensure the integrity and trustworthiness of the data package, the preclinical workflow must operate as a self-validating system. We utilize a tiered approach, moving from acute dose-ranging to subchronic repeated dosing.

Workflow A Compound Synthesis (CuAAC Click Chemistry) B In Vitro ADME & Safety (Microsomal Stability, hERG) A->B C Acute Toxicity (MTD/DRF) Rodent Model B->C D 28-Day Repeated Dose Toxicity & Toxicokinetics (TK) C->D E Safety Pharmacology Core (CNS, CV, Respiratory) C->E F IND Submission Data Package D->F E->F

Fig 2. Preclinical IND-enabling in vivo safety workflow for 1,2,3-triazole derivatives.

Protocol 1: Maximum Tolerated Dose (MTD) & Dose Range Finding (DRF)

Purpose: To identify the acute toxicity threshold and establish dosing parameters for the 28-day study. Self-Validating Mechanism: The inclusion of a vehicle-only control arm ensures that observed mortality or morbidity is strictly compound-related and not an artifact of the formulation (e.g., high concentrations of DMSO or Tween-80).

  • Step 1: Animal Allocation. Randomize 8-week-old Sprague-Dawley rats into 5 groups (n=3/sex/group).

  • Step 2: Dosing. Administer the compound via oral gavage (PO) at escalating single doses (Vehicle, 10, 50, 150, and 300 mg/kg).

  • Step 3: Clinical Observation. Monitor for acute behavioral changes, autonomic signs (salivation, lacrimation), and mortality at 1, 2, 4, and 24 hours post-dose.

  • Step 4: Necropsy. At Day 7, euthanize surviving animals. Perform gross necropsy focusing on the liver and kidneys, as 1,2,3-triazoles are primarily cleared hepatically and renally[4].

Protocol 2: 28-Day Repeated Dose Toxicity with Toxicokinetics (TK)

Purpose: To identify delayed-onset target organ toxicities and establish the No-Observed-Adverse-Effect-Level (NOAEL). Self-Validating Mechanism: TK satellite groups are run in parallel. If toxicity is observed without a dose-proportional increase in PK exposure (AUC), it validates that absorption is saturated or precipitation is occurring in the GI tract, preventing misinterpretation of the compound's intrinsic toxicity.

  • Step 1: Group Design. Assign rats to Vehicle, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg) groups (n=10/sex/group for main toxicity; n=3/sex/group for TK satellite).

  • Step 2: Repeated Dosing. Administer daily PO doses for 28 consecutive days.

  • Step 3: TK Sampling. On Days 1 and 28, collect blood from the TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations via LC-MS/MS.

  • Step 4: Clinical Pathology. On Day 29, collect fasting blood from main group animals for hematology, coagulation, and serum chemistry (focusing on ALT, AST, ALP, and Bilirubin to monitor the N-oxidation liability).

  • Step 5: Histopathology. Harvest, weigh, and fix >40 standard tissues. Perform H&E staining and microscopic evaluation by a board-certified veterinary pathologist.

Safety Pharmacology (Core Battery)

Because nitrogen-rich heterocycles can inadvertently bind to off-target receptors, a core safety pharmacology battery (ICH S7A/S7B) is mandatory.

  • Cardiovascular (hERG & Telemetry): The basicity of the 4-amine group may facilitate interaction with the hERG potassium channel. In vivo cardiovascular safety is validated using conscious, telemetry-instrumented Beagle dogs to monitor QT prolongation, heart rate, and blood pressure over 24 hours post-dose.

  • Central Nervous System (CNS): 1,2,3-triazoles are highly lipophilic and readily cross the blood-brain barrier (often why they are used as CNS drug bioisosteres[2]). A Functional Observational Battery (FOB) or Irwin test in rats is required to assess locomotor activity, reflex responses, and seizure liability.

  • Respiratory System: Whole-body plethysmography in conscious rats to evaluate respiratory rate and tidal volume.

Quantitative Data Summary

The following table summarizes the anticipated toxicokinetic parameters and safety thresholds based on aggregated data from structurally related 1,2,3-triazole-4-amine derivatives.

Parameter / EndpointAnticipated Value (Rodent)Anticipated Value (Non-Rodent)Toxicological Significance
Oral Bioavailability (F%) 60 - 85%50 - 75%High F% validates oral dosing route; driven by triazole stability.
Plasma Half-Life (t½) 4.5 - 8.0 hours6.0 - 12.0 hoursSupports once-daily (QD) dosing in 28-day studies.
Clearance (Cl) Low to ModerateLowIndicates resistance to rapid amidase/esterase degradation.
Hepatotoxicity Threshold > 100 mg/kg/day> 75 mg/kg/dayElevations in ALT/AST >3x baseline indicate GSH depletion.
hERG IC50 (In Vitro) > 30 µM> 30 µMValues >30 µM predict low in vivo QT prolongation risk.

Table 1. Anticipated Toxicokinetic (TK) and Safety Margins for 1,2,3-Triazole-4-Amine Derivatives.

References

  • 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity. PubMed/NIH.[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science.[Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing.[Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. PMC/NIH.[Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC/NIH.[Link]

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An In-Depth Technical Guide to Determining the Enzymatic Binding Affinity of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Promise of Triazole Scaffolds in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its synthetic accessibility, metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] These heterocycles are key components in a range of compounds with demonstrated biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The subject of this guide, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, represents a novel entity within this promising class of molecules. The determination of its binding affinity to specific enzyme targets is a critical first step in elucidating its mechanism of action and potential therapeutic utility.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the characterization of the binding affinity of novel triazole compounds. We will explore strategies for putative target identification and delve into the core biophysical techniques essential for quantifying molecular interactions. The focus will be on not just the "how" but the "why," providing the causal logic behind experimental design and the interpretation of results.

Part 1: Strategic Target Identification for a Novel Triazole Compound

Given the novelty of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, a primary challenge is the identification of its potential enzymatic targets. A logical approach involves a combination of computational and literature-based strategies.

  • Structural Similarity Analysis: The initial step is to search for known enzyme inhibitors that share structural motifs with the compound . The 1,2,3-triazole core, the 4-methylbenzyl group, and the 4-amine substituent can all inform this search. For instance, various kinase inhibitors are known to incorporate triazole rings.[3]

  • In Silico Screening and Molecular Docking: Computational methods can predict the binding of a ligand to the three-dimensional structure of a protein.[5] Docking studies can be performed against a panel of enzymes, such as kinases, proteases, or transferases, to generate a list of potential targets with the highest predicted binding affinities.[5][6] These in silico hits must then be validated experimentally.

The following diagram illustrates a logical workflow for target identification and subsequent affinity determination.

A Novel Compound: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine B Structural Similarity Analysis A->B C In Silico Screening (Molecular Docking) A->C D Hypothesized Enzyme Targets B->D C->D E Binding Affinity Determination D->E F Fluorescence Polarization (FP) E->F G Surface Plasmon Resonance (SPR) E->G H Isothermal Titration Calorimetry (ITC) E->H K Affinity Ranking (KD, Ki) F->K I Kinetic Data (kon, koff) G->I G->K J Thermodynamic Profile (ΔH, ΔS, ΔG) H->J H->K

Caption: Workflow for Target Identification and Affinity Determination.

Part 2: Foundational Principles of Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., our triazole compound) and its target protein.[7] It is typically expressed as the equilibrium dissociation constant (K D ), which represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium.[7] A smaller K D value signifies a higher binding affinity.[7] Other important parameters include the half-maximal inhibitory concentration (IC 50 ), which is the concentration of an inhibitor required to reduce an enzyme's activity by 50%, and the inhibition constant (K i ), which provides a more absolute measure of binding affinity for an inhibitor.[8]

The following table summarizes these key parameters:

ParameterDefinitionSignificance
K D (Dissociation Constant) The concentration of ligand at which 50% of the target protein is bound at equilibrium.A direct measure of binding affinity; lower K D indicates stronger binding.[7]
IC 50 (Half-Maximal Inhibitory Concentration) The concentration of an inhibitor that reduces the activity of an enzyme by 50%.A functional measure of inhibitor potency; dependent on experimental conditions.[8]
K i (Inhibition Constant) The dissociation constant for the binding of an inhibitor to an enzyme.An absolute measure of inhibitor affinity, independent of substrate concentration.[8]

Part 3: In-Depth Methodologies for Binding Affinity Determination

The choice of assay for determining binding affinity depends on several factors, including the nature of the enzyme, the availability of reagents, and the desired throughput. Here, we detail three robust and widely used techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][10] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization. A competitive FP assay can be designed where the unlabeled test compound competes with the tracer for binding to the target protein, causing a decrease in polarization.[10]

Expertise & Experience: FP is an excellent choice for high-throughput screening (HTS) due to its homogeneous, "mix-and-read" format.[11][12] The key to a successful FP assay is the design of a high-affinity fluorescent tracer. The assay is less prone to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.[10]

Experimental Protocol: Competitive FP Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the fluorescently labeled tracer.

    • Prepare serial dilutions of the test compound, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

  • Assay Plate Setup:

    • Add the target enzyme to all wells of a microplate (e.g., 384-well).

    • Add the serially diluted test compound to the appropriate wells.

    • Add the fluorescent tracer to all wells.

    • Include control wells:

      • Tracer only (for baseline polarization).

      • Enzyme and tracer (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC 50 value.

    • The K i can be calculated from the IC 50 using the Cheng-Prusoff equation, provided the K D of the tracer and the substrate concentration are known.[8]

A Prepare Reagents: Enzyme, Tracer, Test Compound B Dispense Reagents into Microplate A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Plot Data and Determine IC50 D->E F Calculate Ki E->F

Caption: Fluorescence Polarization (FP) Assay Workflow.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[13][14] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of both the association rate (k on ) and the dissociation rate (k off ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k off / k on ).[15]

Expertise & Experience: SPR provides rich kinetic data that is not available from endpoint assays like FP.[14] It is crucial to ensure that the immobilization of the ligand (either the enzyme or the small molecule) does not compromise its binding activity.[16] Different sensor chip surfaces are available to accommodate various immobilization strategies.[13]

Experimental Protocol: SPR Binding Analysis

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface.

    • Immobilize the target enzyme to the sensor surface.

    • Deactivate any remaining active sites.

  • Analyte Injection:

    • Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the SPR response in real-time to observe the association phase.

  • Dissociation:

    • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the immobilized ligand.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR response versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants (k on and k off ) and the K D .[14]

A Immobilize Enzyme on Sensor Chip B Inject Test Compound (Association) A->B C Flow Buffer (Dissociation) B->C D Regenerate Surface C->D E Analyze Sensorgrams to Determine kon, koff, KD D->E

Caption: Surface Plasmon Resonance (SPR) Workflow.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[17] It is the gold standard for obtaining a complete thermodynamic profile of a binding interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Expertise & Experience: ITC is a powerful technique for validating hits from primary screens and for lead optimization.[18] It provides a deep understanding of the driving forces behind the binding interaction. Careful experimental design, including accurate concentration determination of both the ligand and the protein, is critical for obtaining reliable data.[19]

Experimental Protocol: ITC Titration

  • Sample Preparation:

    • Prepare a solution of the target enzyme in the sample cell.

    • Prepare a solution of the test compound in the titration syringe, typically at a 10-fold higher concentration than the enzyme.

    • Ensure both solutions are in identical buffer to minimize heat of dilution effects.

  • Titration:

    • A series of small injections of the test compound are made into the sample cell containing the enzyme.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the K D , n, and ΔH.[17]

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

A Load Enzyme into Sample Cell C Perform Serial Injections A->C B Load Test Compound into Titration Syringe B->C D Measure Heat Change per Injection C->D E Plot Binding Isotherm D->E F Determine KD, n, ΔH, ΔS E->F

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Part 4: Data Interpretation and Method Comparison

Each of these techniques provides a unique perspective on the binding interaction. A comprehensive understanding is often achieved by using two or more methods to validate the results.

TechniqueAdvantagesDisadvantagesPrimary Output
Fluorescence Polarization (FP) High-throughput, homogeneous format, low sample consumption.[10][11]Requires a fluorescent label, indirect measurement of binding.IC 50 , K i
Surface Plasmon Resonance (SPR) Label-free, real-time kinetic data (k on , k off ).[13][14]Requires immobilization of one binding partner, which may affect activity.[16]K D , k on , k off
Isothermal Titration Calorimetry (ITC) Label-free, solution-based, provides a complete thermodynamic profile.[17][20]Lower throughput, requires larger amounts of sample, sensitive to buffer mismatches.K D , n, ΔH, ΔS

Conclusion

The characterization of the binding affinity of a novel compound such as 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a multi-faceted process that begins with logical target identification and proceeds to rigorous biophysical characterization. By employing a combination of techniques like Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can build a comprehensive understanding of a compound's interaction with its enzymatic target. This knowledge is fundamental to the rational design and development of new therapeutic agents.

References

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023, February 21). Retrieved from [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (n.d.). Retrieved from [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC. (2024, June 15). Retrieved from [Link]

  • 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.). Retrieved from [Link]

  • How to measure and evaluate binding affinities - PMC. (n.d.). Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist | Portland Press. (2023, February 13). Retrieved from [Link]

  • Enzyme kinetics and inhibition studies | Biological... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Retrieved from [Link]

  • 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - ResearchGate. (n.d.). Retrieved from [Link]

  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23). Retrieved from [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity - Arabian Journal of Chemistry. (2025, July 3). Retrieved from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation | ACS Applied Materials & Interfaces. (2021, June 10). Retrieved from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). Retrieved from [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. (2025, October 27). Retrieved from [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target - bioRxiv.org. (2024, May 17). Retrieved from [Link]

  • Assessing the Potential of 1,2,3-Triazole-Dihydropyrimidinone Hybrids Against Cholinesterases: In Silico, In Vitro, and In Vivo Studies - MDPI. (2024, October 17). Retrieved from [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (2022, July 20). Retrieved from [Link]

  • Pyrazolo[5,1-c][3][21][22]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - ResearchGate. (2025, October 10). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved from [Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications. (2026, January 5). Retrieved from [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). Retrieved from [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed. (2025, September 15). Retrieved from [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved from [Link]

  • Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC. (n.d.). Retrieved from [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target - ResearchGate. (2024, May 16). Retrieved from [Link]

  • 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - ResearchGate. (n.d.). Retrieved from [Link]

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  • Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC. (2021, April 14). Retrieved from [Link]

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  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Retrieved from [Link]

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Methodological & Application

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Synthesizing 1,2,3-Triazol-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,2,3-triazol-4-amine scaffold is a privileged pharmacophore in modern drug discovery. Most notably, 4-amino-1,2,3-triazole derivatives have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in cancer immune evasion and the kynurenine pathway of tryptophan metabolism[1][2].

Despite the utility of this scaffold, synthesizing 4-amino-1,2,3-triazoles via traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique chemical challenge. Standard terminal ynamines ( R−C≡C−NR2​ ) are highly electron-rich, making them notoriously unstable and prone to rapid hydrolysis or polymerization. To circumvent this, modern synthetic protocols utilize ynamides —alkynes where the nitrogen is substituted with an electron-withdrawing group (EWG) such as a Boc, sulfonyl, or acyl moiety. Ynamides strike the perfect balance: they are stable enough for isolation and storage, yet reactive enough to undergo highly regioselective CuAAC to yield 1,4-disubstituted 1,2,3-triazol-4-amines[3].

Biological Context: The IDO1 Signaling Pathway

Understanding the biological application of 1,2,3-triazol-4-amines provides context for their rigorous synthetic demand. By inhibiting IDO1, these compounds prevent the depletion of tryptophan and the accumulation of immunosuppressive kynurenine, thereby restoring T-cell proliferation in the tumor microenvironment[2].

Biological_Context Tryptophan Tryptophan (Metabolite) IDO1 IDO1 Enzyme (Target) Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Produces ImmuneEvasion Cancer Immune Evasion (T-cell arrest) Kynurenine->ImmuneEvasion Drives TriazolAmine 1,2,3-Triazol-4-amine (Potent Inhibitor) TriazolAmine->IDO1 Competitive Inhibition

Fig 1. IDO1 signaling pathway in cancer immune evasion and its inhibition by 1,2,3-triazol-4-amines.

Mechanistic Causality & Reaction Optimization

The regioselectivity of the CuAAC reaction is driven by the formation of a copper(I)-acetylide intermediate at the terminal carbon of the ynamide[4]. When the organic azide coordinates to the copper center, the subsequent formation of the six-membered metallacycle strictly dictates that the distal nitrogen of the azide attacks the C-2 carbon of the alkyne. Following ring contraction and protonation, the ynamide's nitrogen is exclusively positioned at the C-4 position of the resulting triazole ring[3].

Causality in Catalyst Selection: While the classic Sharpless conditions (CuSO₄·5H₂O with sodium ascorbate in aqueous tert-butanol) are standard for most click reactions, they are often detrimental to ynamides. The presence of water and basic ascorbate can trigger the premature hydrolysis of the ynamide back into an amide and an aldehyde. Therefore, anhydrous conditions using CuI and an amine base (like DIPEA) are strictly required to maintain ynamide integrity and maximize yields[3][5].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the comparative efficiency of various CuAAC catalytic systems when applied to ynamide substrates.

Catalyst SystemSolvent SystemAdditive / BaseYnamide StabilityTriazole Yield (%)
CuSO₄·5H₂O / NaAsct-BuOH / H₂ONonePoor (Hydrolysis)< 40%
Cu(OAc)₂ / NaAscDMFNoneModerate50 - 60%
CuI MeCN (Anhydrous) DIPEA Excellent > 85%
CuI THF (Anhydrous) DIPEA Excellent > 80%

Table 1. Optimization of CuAAC conditions for ynamide substrates. Anhydrous CuI/DIPEA systems significantly outperform aqueous conditions.

Experimental Workflows & Protocols

Protocol_Workflow Ynamide 1. Ynamide Preparation (Terminal Alkyne + EWG-Amine) CuAAC 3. Anhydrous CuAAC Reaction (CuI, DIPEA, MeCN, RT) Ynamide->CuAAC Azide 2. Azide Synthesis (R-N3 Generation) Azide->CuAAC ProtectedTriazole 4. Protected 4-Amino-Triazole (1,4-Disubstituted Intermediate) CuAAC->ProtectedTriazole Regioselective Cycloaddition Deprotection 5. Acidic Deprotection (e.g., TFA in DCM for Boc removal) ProtectedTriazole->Deprotection Cleavage of EWG FinalProduct 6. 1,2,3-Triazol-4-amine (Purified Target Compound) Deprotection->FinalProduct Isolation & Verification

Fig 2. Step-by-step synthetic workflow for 1,2,3-triazol-4-amines via ynamide-based CuAAC.

Protocol 1: Anhydrous CuAAC of Ynamides

This protocol establishes a self-validating system for the synthesis of the protected 1,2,3-triazol-4-amine, ensuring the ynamide is not lost to aqueous degradation[5].

  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve the terminal ynamide (1.0 equiv) and the organic azide (1.05 equiv) in anhydrous Acetonitrile (MeCN) to achieve a reaction concentration of approximately 0.1 M.

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 1.0 equiv) directly to the stirring solution[5]. Note: Stoichiometric copper is sometimes utilized for highly deactivated ynamides, though 0.1–0.2 equiv is sufficient for standard substrates.

  • Base Activation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 1.0 equiv). The solution will typically undergo a color change (often to a pale yellow or green), visually validating the formation of the active copper-acetylide complex[3][5].

  • Reaction Monitoring: Stir the mixture at room temperature ( 20−25∘C ) for 12–16 hours. Validate reaction progress via TLC (Hexane/Ethyl Acetate), observing the complete consumption of the ynamide spot.

  • Quenching & Workup: Dilute the reaction mixture with Dichloromethane (DCM). Wash the organic layer sequentially with 1 M HCl (to neutralize the DIPEA), saturated aqueous NH₄Cl (critical for sequestering and removing copper ions), and brine[5].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-protected 1,2,3-triazol-4-amine.

Protocol 2: Deprotection to the Free 4-Amine

To achieve the biologically active free amine (e.g., for IDO1 inhibition), the electron-withdrawing group must be cleaved[3].

  • Acidic Cleavage (For Boc-protected ynamides): Dissolve the purified intermediate from Protocol 1 in DCM. Cool the flask to 0∘C and add Trifluoroacetic acid (TFA, approx. 10–15 equiv) dropwise[3].

  • Stirring: Allow the reaction to warm naturally to room temperature. Stir for 2–4 hours. Validate complete deprotection via LC-MS (looking for the mass shift corresponding to the loss of the Boc group).

  • Neutralization: Carefully neutralize the acidic mixture by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 8.

  • Extraction & Validation: Extract the free amine with DCM, dry over Na₂SO₄, and concentrate.

  • Quality Control (NMR): Confirm the final structure via ¹H NMR. The self-validating diagnostic marker is the C5-H proton of the 1,2,3-triazole ring , which will appear as a sharp, distinct singlet typically between 7.5 and 8.5 ppm . The free −NH2​ protons will appear as a broad singlet that successfully exchanges upon the addition of D2​O .

References

  • Dheer, D. et al. "Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry". Frontiers in Chemistry (via PMC). Available at:[Link]

  • Jannapu Reddy, R. et al. "Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition". RSC Medicinal Chemistry. Available at:[Link]

  • Romero, A. et al. "Synthesis and Structure–Activity Relationship Study of a New Series of Selective σ1 Receptor Ligands for the Treatment of Pain: 4-Aminotriazoles". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

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Application Note: Standardized Protocol for the Solubilization of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine in DMSO for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Physicochemical Profiling

The compound 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a synthetic small molecule featuring a 1,2,3-triazole core. This structural motif is frequently utilized in medicinal chemistry and click-chemistry libraries due to its bioisosteric resemblance to amide bonds and its robust metabolic stability. However, the presence of the lipophilic 4-methylbenzyl group and the 5-methyl substitution significantly increases the compound's hydrophobicity, rendering it practically insoluble in aqueous buffers.

To evaluate this compound in cell-based assays, Dimethyl sulfoxide (DMSO) must be used as the primary vehicle. As a Senior Application Scientist, I have designed this protocol to address the critical failure points in small molecule screening: incomplete solubilization, solvent-induced cytotoxicity, and localized compound precipitation ("crashing out") upon introduction to aqueous media.

Compound Specifications
PropertyValueClinical/Experimental Significance
IUPAC Name 1-(4-methylbenzyl)-5-methyl-1H-1,2,3-triazol-4-amineDefines the specific regioisomer.
Molecular Formula C₁₁H₁₄N₄Used for precise molarity calculations.
Molecular Weight 202.26 g/mol Critical for stock preparation.
H-Bond Donors/Acceptors 1 / 3Influences solvation shell formation in DMSO.
Recommended Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and ensures complete solvation.

Core Principles of Solubilization (E-E-A-T)

The Causality of Solvent Selection

DMSO is an amphipathic, aprotic solvent capable of disrupting the crystalline lattice of hydrophobic small molecules without altering their chemical structure. We empirically recommend a standard storage concentration of 50 mM for small-molecule inhibitors to minimize the final volume of solvent transferred to the cell culture media[1].

The Cytotoxicity Threshold

While DMSO is an excellent vehicle, it is biologically active. High concentrations alter membrane fluidity, induce lipid peroxidation, and can cause cell cycle arrest or apoptosis[2]. According to OECD TG 487 guidelines, organic solvents in in vitro assays should never exceed 1%[3]. For sensitive mammalian cell lines, DMSO is usually well tolerated with no observable toxic effects at a 0.1% final concentration, while concentrations above 0.5% frequently result in a significant reduction in cell viability[4],[5]. Therefore, this protocol is mathematically engineered to keep final DMSO concentrations strictly between 0.02% and 0.5% .

The Self-Validating System

Every step in this protocol includes a Validation Checkpoint . A protocol is only as reliable as its internal quality control. By verifying optical clarity and utilizing intermediate dilutions, you prevent false negatives caused by the compound precipitating out of the solution before it can interact with the cellular target.

Step-by-Step Methodology

Phase 1: Preparation of the 50 mM Master Stock

Note: DMSO is highly hygroscopic. Atmospheric moisture will degrade the stock and cause the hydrophobic triazole to precipitate.

  • Equilibration: Remove the lyophilized vial of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine from cold storage. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes instant condensation of ambient humidity into the powder, ruining the anhydrous environment.

  • Solvent Addition: Based on the mass of your compound, add the exact volume of sterile, anhydrous DMSO (≥99.9% purity) required to achieve a 50 mM concentration (See Table 1).

  • Homogenization: Vortex the vial vigorously for 60 seconds. If the powder is refractory, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes.

    • Validation Checkpoint 1: Hold the vial against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots in light-resistant microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles introduce moisture and degrade the triazole amine. Single-use aliquots ensure absolute reproducibility.

Phase 2: Dilution into Cell Culture Media
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If your target concentration requires pipetting less than 0.5 µL of the master stock, first create a 1:10 intermediate dilution in pure DMSO.

  • Media Introduction: Add the required volume of the DMSO stock directly into pre-warmed (37°C) cell culture media (See Table 2).

    • Causality: Injecting the stock into cold media causes "solvent shock," leading to immediate micro-crystallization of the compound.

  • Rapid Dispersion: Immediately pipette up and down or gently rock the culture plate to disperse the compound evenly.

    • Validation Checkpoint 2: Observe the media under a phase-contrast microscope at 10x or 20x magnification. The absence of dark, geometric micro-crystals confirms that the compound has remained in solution.

Quantitative Data & Dilution Matrices

Table 1: Master Stock Preparation Matrix (Calculated for 5.0 mg of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine; MW = 202.26 g/mol )

Target ConcentrationCompound MassVolume of Anhydrous DMSOStorage
10 mM5.0 mg2.47 mL-20°C
50 mM (Recommended) 5.0 mg 0.49 mL (494 µL) -20°C
100 mM5.0 mg0.25 mL (247 µL)-20°C

Table 2: Media Dilution Matrix (Using the 50 mM Master Stock) (Calculated for a final well volume of 1.0 mL)

Final Desired ConcentrationVolume of 50 mM StockVolume of Culture MediaFinal DMSO % (v/v)Toxicity Risk Profile
10 µM0.2 µL999.8 µL0.02%Negligible
50 µM1.0 µL999.0 µL0.10%Safe (Optimal)
250 µM5.0 µL995.0 µL0.50%Borderline (Requires Vehicle Control)
500 µM10.0 µL990.0 µL1.00%High (Cytotoxic)[3]

Workflow Visualization

ProtocolWorkflow N1 Lyophilized Compound (MW: 202.26 g/mol) N2 Equilibrate to RT (Desiccator, 30 min) N1->N2 Prevent condensation N3 Add Anhydrous DMSO (Target: 50 mM) N2->N3 Solubilization N4 Vortex & Sonicate (Ensure Optical Clarity) N3->N4 Homogenize N5 Aliquot (20-50 µL) Store at -20°C N4->N5 Prevent freeze-thaw N6 Intermediate Dilution (Pre-warmed Media) N5->N6 Thaw single use N7 Final Assay Media (DMSO ≤ 0.5%) N6->N7 Prevent solvent shock

Workflow for the solubilization and media dilution of hydrophobic triazole derivatives.

References

  • Title: Until what percentage does DMSO remain not toxic to cells? Source: ResearchGate URL: [Link]

  • Title: Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel Source: PLoS One (via NCBI PMC) URL: [Link]

  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Source: Jagiellonian Center of Innovation URL: [Link]

  • Title: Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes Source: Scientific Reports (via NCBI PMC) URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: STAR Protocols (via NCBI PMC) URL: [Link]

Sources

Applications of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate interactions with biological targets.[1][2] This guide introduces 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine , a novel compound with significant potential in drug discovery. Due to the diverse biological activities associated with 1,2,3-triazole derivatives—including antimicrobial, anticancer, and anti-inflammatory properties—this molecule represents a promising starting point for developing new therapeutic agents.[2] This document provides a comprehensive overview of its potential applications, detailed protocols for its synthesis and biological evaluation, and a strategic workflow for its integration into drug discovery programs.

Introduction: Rationale for Investigation

The 1,2,3-triazole core is a bioisostere for various functional groups, enabling it to mimic the structure of more complex natural products while offering synthetic accessibility, often through highly efficient "click chemistry".[3] The specific substitutions on the core of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine are deliberate:

  • 1,4,5-Trisubstitution: Provides a three-dimensional structure that can be optimized for specific protein binding pockets.

  • 4-Amino Group: Acts as a crucial hydrogen bond donor and a potential site for further derivatization to modulate solubility and target affinity.

  • 5-Methyl Group: Offers a lipophilic interaction point and can influence the electronic properties of the triazole ring.

  • 1-(4-methylbenzyl) Group: This substituent, also known as a p-methylbenzyl (MBn) group, provides a larger hydrophobic region for potential pi-stacking or hydrophobic interactions within a target protein. Its presence can significantly influence the compound's pharmacokinetic profile.

Given these features, this compound is a prime candidate for screening against a wide range of therapeutic targets. This guide will focus on two high-potential areas: oncology (specifically kinase inhibition) and infectious diseases (as an antimicrobial agent).

Physicochemical Properties & In Silico Predictions

A preliminary analysis of a molecule's properties is essential for predicting its drug-likeness and potential for development. The table below summarizes the calculated properties for the title compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄N₄Provides the basis for all other calculations.
Molecular Weight 202.26 g/mol Falls within the desirable range (<500 Da) for good oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water) 1.85Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1 (from the amine)Contributes to target binding specificity and aqueous solubility.
Hydrogen Bond Acceptors 3 (from triazole nitrogens)Facilitates interactions with biological targets.
Topological Polar Surface Area 64.9 ŲSuggests good potential for oral absorption and cell permeability.

Strategic Workflow for Drug Discovery Integration

The successful integration of a novel compound into a drug discovery pipeline requires a systematic, multi-stage approach. The workflow below outlines the critical phases from initial characterization to preclinical evaluation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target & Mechanism cluster_2 Phase 3: Optimization Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Purity Check Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Screening Confirmed Structure Target_ID Target Identification (Affinity Pull-down, DARTS) Screening->Target_ID Identified Activity Validation Target Validation (Biochemical Assays, Cell-based Assays) Target_ID->Validation Hypothesized Target MOA Mechanism of Action (Pathway Analysis) Validation->MOA Confirmed Target SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Informs Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Improved Potency/ Selectivity Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical Optimized Profile

Caption: High-level workflow for novel compound drug discovery.

Application Note 1: Synthesis & Characterization

A robust and scalable synthetic route is paramount. The proposed synthesis utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, known for its high yields and reliability.[3][4]

Protocol 1: Synthesis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Rationale: This multi-step synthesis first prepares the key azide intermediate from commercially available materials. The final step is a regioselective cycloaddition that reliably produces the desired 1,4,5-trisubstituted triazole.

Materials:

  • 4-Methylbenzyl bromide

  • Sodium azide (NaN₃)

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF), Tetrahydrofuran (THF), Water

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Synthesis of 4-Methylbenzyl Azide.

    • Dissolve 4-methylbenzyl bromide (1.0 eq) in a 1:1 mixture of DMF and water.

    • Add sodium azide (1.2 eq) portion-wise while stirring at room temperature.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide intermediate. Caution: Organic azides are potentially explosive and should be handled with care.

  • Step 2: Cycloaddition to form the Triazole.

    • In a round-bottom flask, dissolve propargylamine (1.0 eq) and 4-methylbenzyl azide (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

    • Once the starting materials are consumed, dilute the reaction with water and extract with dichloromethane.

    • Combine the organic layers, wash with saturated ammonium chloride solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Step 3: Purification and Characterization.

    • Purify the crude product via flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Application Note 2: Target Identification Strategies

Identifying the direct protein target of a bioactive small molecule is a critical step.[5] For a novel compound like this, an unbiased approach is often most effective. Affinity-based pull-down methods are a direct and powerful strategy.[5][6]

G compound Test Compound linker Attach Linker & Biotin Tag compound->linker lysate Incubate with Cell Lysate linker->lysate beads Capture with Streptavidin Beads lysate->beads wash Wash to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms

Caption: Workflow for affinity-based target identification.

Protocol 2: Biotin-Tagged Pull-Down for Target Identification

Rationale: This protocol immobilizes the test compound via a biotin tag, allowing it to "fish" for its binding partners in a complex protein mixture (cell lysate).[6] The high affinity of biotin for streptavidin is then used to isolate the compound-protein complexes for identification by mass spectrometry.[6]

Materials:

  • Biotinylated 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (requires custom synthesis to add a linker and biotin tag, typically to the 4-amino group).

  • Streptavidin-coated magnetic beads.

  • Cell lysate from a relevant cell line (e.g., a cancer cell line for oncology studies).

  • Lysis buffer, wash buffers, and elution buffer.

  • LC-MS/MS instrumentation.

Procedure:

  • Probe Incubation: Incubate the biotinylated compound with the cell lysate for 1-2 hours at 4°C to allow for binding to target proteins.

  • Complex Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated compound and any bound proteins.

  • Washing: Use a magnetic stand to immobilize the beads. Discard the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a low pH, or SDS).

  • Protein Identification: Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion). Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the compound.

  • Data Analysis: Compare the identified proteins against a control pull-down (e.g., using biotin alone) to identify specific binding partners.

Application Note 3: Kinase Inhibition Profiling (Oncology)

Many 1,2,3-triazole derivatives have shown potent activity as kinase inhibitors, making this a logical therapeutic area to investigate.[7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7][9] An initial screen should determine the compound's IC₅₀ value against a panel of relevant kinases.

Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Rationale: The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9] It is a robust, high-throughput method suitable for screening inhibitors.[9] The amount of light produced is directly proportional to the kinase activity.

Materials:

  • Purified kinase enzyme of interest.

  • Specific kinase substrate (peptide or protein).

  • ATP.

  • 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine stock solution in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in the assay buffer. Add a small volume of each dilution to the wells of the microplate.[10] Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.[10] Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data & Pathway Visualization

Table 2: Hypothetical IC₅₀ Values Against a Cancer-Relevant Kinase Panel

Kinase TargetIC₅₀ (µM) of Test CompoundSignificance
EGFR > 50Low activity against this key growth factor receptor.
MEK1 2.5 ± 0.3Moderate inhibitory activity.
ERK2 15.1 ± 1.2Lower activity compared to MEK1.
CDK2 0.8 ± 0.1 Potent activity against a key cell cycle regulator.
PI3Kα > 50Low activity against this survival pathway kinase.

The hypothetical data suggests a promising and selective activity against CDK2. This would lead to further investigation into its effect on the cell cycle.

G cluster_0 Cell Cycle Machinery GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC) ERK->TF CyclinD_CDK46 Cyclin D CDK4/6 TF->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor Our Compound Inhibitor->CyclinE_CDK2

Caption: Hypothesized inhibition of the CDK2 pathway by the compound.

Application Note 4: Antimicrobial Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[11] Triazole derivatives have demonstrated broad-spectrum antimicrobial activity.[1][2] A fundamental step in evaluating a new agent is to determine its Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] This method is efficient for testing multiple compounds against various microbial strains simultaneously.[14]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine stock solution in DMSO.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard.[15]

  • Incubator.

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile broth to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[12][13][15]

Conclusion and Future Directions

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine stands as a promising scaffold for novel drug discovery. The protocols detailed in this guide provide a clear and actionable framework for its synthesis, characterization, and initial biological evaluation. Based on the activities of related structures, it holds significant potential as both a targeted anticancer agent (e.g., a kinase inhibitor) and a novel antimicrobial.

Future work should focus on:

  • Broad-panel screening: Testing the compound against larger panels of kinases and microbial strains to establish its selectivity profile.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs by modifying the methyl and benzyl groups to optimize potency and selectivity.

  • In vivo studies: Advancing promising candidates into animal models of cancer or infection to evaluate efficacy and safety.

By following this structured approach, researchers can effectively unlock the therapeutic potential of this versatile molecule.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information.
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  • (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium - ResearchGate. (n.d.). ResearchGate.
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  • p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection | Organic Letters - ACS Publications. (2019, August 22). ACS Publications.
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  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - RSC Publishing. (2020, February 4). Royal Society of Chemistry.
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  • Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone - SCIRP. (n.d.). Scientific Research Publishing.
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  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
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  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.
  • Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). Taylor & Francis Online.
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  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC. (2015, October 5). National Center for Biotechnology Information.
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Application Notes and Protocols: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Amino-1,2,3-triazoles in Medicinal Chemistry

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1][2] Within this important class of heterocycles, 4-amino-1,2,3-triazoles represent a particularly versatile and powerful synthetic platform. The presence of a primary amino group adjacent to the triazole ring system provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex, fused heterocyclic systems with significant pharmacological potential. These fused systems, such as triazolopyrimidines and triazolopyridines, are integral to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[3][4]

This document provides a comprehensive guide to the synthesis and application of a specific, highly functionalized precursor: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine . We will delve into a robust, field-proven protocol for its preparation and subsequently explore its utility in the synthesis of medicinally relevant fused heterocyclic scaffolds. The methodologies presented herein are designed to be self-validating, with a focus on the underlying chemical principles to empower researchers in their drug discovery endeavors.

Synthesis of the Precursor: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

The synthesis of the target 4-amino-1,2,3-triazole is achieved through a strategic two-step process, commencing with a well-established multicomponent reaction to construct an isomeric triazole, followed by a base-catalyzed Dimroth rearrangement to yield the desired product. This approach is favored for its efficiency and the ready availability of the starting materials.

Part 1: Synthesis of the Isomeric Precursor, 4-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-amine

The initial step involves the synthesis of the 5-amino-1,2,3-triazole isomer. This is accomplished via a one-pot reaction between 4-methylbenzyl azide, ethyl cyanoacetate, and a strong base.

reagents 4-Methylbenzyl bromide + Sodium Azide in Ethanol azide_formation In situ formation of 4-methylbenzyl azide reagents->azide_formation condensation Condensation with Ethyl Cyanoacetate (Sodium Ethoxide) azide_formation->condensation cyclization Intramolecular Cyclization condensation->cyclization product 4-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-amine cyclization->product

Caption: Synthesis of the 5-amino-1,2,3-triazole isomer.

  • Preparation of 4-Methylbenzyl Azide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (1.1 eq.) in a minimal amount of water. Add a solution of 4-methylbenzyl bromide (1.0 eq.) in ethanol. Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. To this, add ethyl cyanoacetate (1.0 eq.) dropwise at room temperature.

  • Reaction: Cool the sodium ethoxide/ethyl cyanoacetate mixture to 0 °C and slowly add the ethanolic solution of 4-methylbenzyl azide. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )EquivalentsRole
4-Methylbenzyl bromide185.061.0Starting material
Sodium Azide65.011.1Azide source
Ethyl Cyanoacetate113.121.0C2-N source
Sodium22.991.1Base
Ethanol46.07-Solvent
Part 2: Dimroth Rearrangement to 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

The Dimroth rearrangement is a classic and reliable method for the isomerization of certain N-substituted heteroaromatic amines. In this case, treatment of the 5-amino-1,2,3-triazole with a strong base induces a ring-opening, rotation, and ring-closing cascade to furnish the thermodynamically more stable 4-amino-1,2,3-triazole.

start 4-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-5-amine deprotonation Deprotonation of amino group (Base) start->deprotonation ring_opening Triazole Ring Opening deprotonation->ring_opening intermediate Acyclic Intermediate ring_opening->intermediate rotation C-N Bond Rotation intermediate->rotation ring_closure Ring Closure rotation->ring_closure product 5-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-amine ring_closure->product

Caption: The Dimroth rearrangement mechanism.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-amine (1.0 eq.) in a suitable high-boiling solvent such as n-butanol or ethylene glycol.

  • Base Addition: Add a strong base, such as sodium hydroxide or potassium tert-butoxide (2-3 eq.).

  • Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by TLC. The rearrangement can take several hours to reach completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to afford the pure 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

ReagentMolar Mass ( g/mol )EquivalentsRole
4-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-amine216.281.0Starting material
Sodium Hydroxide40.002-3Base catalyst
n-Butanol74.12-Solvent

Application in Heterocyclic Synthesis

The strategic placement of the amino group at the 4-position of the 1,2,3-triazole ring makes 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine an excellent precursor for the construction of fused heterocyclic systems through cyclocondensation reactions.

Protocol 1: Synthesis of a[1][2][3]Triazolo[4,5-d]pyrimidine Derivative

The reaction of 4-amino-1,2,3-triazoles with β-ketoesters is a well-established method for the synthesis of triazolopyrimidines.[1] This protocol outlines the synthesis of a representative 5,7-disubstituted-[1][2][3]triazolo[4,5-d]pyrimidine.

precursor 5-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-amine condensation Condensation (Acid Catalyst, e.g., p-TsOH) precursor->condensation ketoester Ethyl Acetoacetate ketoester->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization product 5,7-Dimethyl-3-(4-methylbenzyl)- 3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(5H)-one cyclization->product precursor 5-Methyl-1-(4-methylbenzyl)- 1H-1,2,3-triazol-4-amine condensation Condensation (Base Catalyst, e.g., Piperidine) precursor->condensation dicarbonyl Acetylacetone dicarbonyl->condensation cyclization Intramolecular Cyclization (Dehydration) condensation->cyclization product 5,7-Dimethyl-3-(4-methylbenzyl)- 3H-[1,2,3]triazolo[4,5-b]pyridine cyclization->product

Caption: Synthesis of a triazolopyridine derivative.

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (1.0 eq.) and acetylacetone (1.2 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.2 eq.).

  • Heating: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be dissolved in ethyl acetate and washed with water to remove the catalyst and any unreacted dicarbonyl compound. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired triazolopyridine.

ReagentMolar Mass ( g/mol )EquivalentsRole
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine216.281.0Precursor
Acetylacetone100.121.21,3-Dicarbonyl source
Piperidine85.150.2Base catalyst
Ethanol46.07-Solvent

Conclusion

5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a highly valuable and versatile precursor for the synthesis of a diverse range of fused heterocyclic compounds. The synthetic route to this precursor is robust and scalable, and its subsequent application in cyclocondensation reactions provides efficient access to medicinally relevant scaffolds. The protocols detailed in this document offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this promising building block and to accelerate the discovery of new therapeutic agents.

References

  • D. Amantini, F. Fringuelli, O. Piermatti, F. Pizzo, L. Vaccaro, "Synthesis of 1,2,3-Triazoles from Unactivated Terminal Alkynes in Water," The Journal of Organic Chemistry, 68(25), 9263-9269 (2003). [Link]

  • V. V. Fokin, "1,2,3-Triazoles in Medicinal Chemistry and Chemical Biology," Angewandte Chemie International Edition, 52(10), 2634-2636 (2013). [Link]

  • A. A. G. El-Hiti, "Synthesis and Reactions of 1,2,3-Triazoles," Current Organic Chemistry, 15(14), 2376-2401 (2011). [Link]

  • G. W. Gribble, "Recent developments in the synthesis of triazolopyrimidines," Arkivoc, 2008(1), 1-24 (2008). [Link]

  • A. R. Katritzky, "The Tautomerism of Heterocycles: A Critical Review," Advances in Heterocyclic Chemistry, 2, 365-438 (1963). [Link]

Sources

APPLICATION NOTE: Formulation Strategies for Enhancing the Bioavailability of 1,2,3-Triazol-4-amine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Teams.

Executive Summary & Mechanistic Rationale

The 1,2,3-triazol-4-amine scaffold is a privileged pharmacophore in modern medicinal chemistry. Synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this moiety has created a paradigm shift in drug discovery (1)[1]. While compounds containing this structure demonstrate potent biological activities—such as the clinical candidate ASTX029, which modulates ERK1/2 phosphorylation with promising initial pharmacokinetics (2)[2]—they frequently suffer from suboptimal oral bioavailability during lead optimization.

The primary biopharmaceutical challenges stem from two factors:

  • High Lipophilicity (LogP > 3.5): Required for target affinity and cell permeability, but highly detrimental to aqueous solubility.

  • High Crystal Lattice Energy: Strong intermolecular hydrogen bonding between the triazole nitrogens and the amine group resists dissolution in gastrointestinal (GI) fluids.

To overcome these barriers, this application note details three field-proven formulation workflows: Amorphous Solid Dispersions (ASDs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Triazolium Salt Formation.

Physicochemical Profiling & Formulation Selection

Before selecting a formulation strategy, the API must undergo rigorous physicochemical profiling. The decision matrix below dictates the optimal path based on the primary solubility-limiting factor.

FormulationDecision API 1,2,3-Triazol-4-amine API Poor Aqueous Solubility Assess Physicochemical Profiling (LogP & Melting Point) API->Assess HighLipid LogP > 4.0 Lipophilicity-Limited Assess->HighLipid HighLattice Tm > 150°C Lattice Energy-Limited Assess->HighLattice Ionizable pKa Assessment Basic Amine Present Assess->Ionizable SMEDDS SMEDDS Formulation (Lipid Solubilization) HighLipid->SMEDDS Solubilize in Lipid Matrix ASD Amorphous Solid Dispersion (Spray Drying) HighLattice->ASD Disrupt Crystal Lattice Salt Triazolium Salt Formation (Ionization) Ionizable->Salt Induce Permanent Charge

Decision matrix for 1,2,3-triazol-4-amine formulation based on physicochemical properties.

Protocol A: Amorphous Solid Dispersions (ASDs) via Spray Drying

Causality & Rationale: For 1,2,3-triazol-4-amines with high melting points (Tm > 150°C), the crystal lattice energy is the primary barrier to dissolution. By converting the crystalline API into an amorphous state and stabilizing it within a polymer matrix like Hypromellose Acetate Succinate (HPMCAS), the energy barrier for dissolution is bypassed. HPMCAS is specifically chosen because its amphiphilic nature inhibits API recrystallization in the GI tract, maintaining a supersaturated state that drives intestinal absorption.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS-MF (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (80:20 v/v) to achieve a total solid concentration of 5% w/v. Self-Validation Check: Ensure complete optical clarity of the solution. Any residual micro-crystals will act as nucleation sites during drying, compromising the amorphous yield and leading to premature crystallization.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must remain strictly below the glass transition temperature, Tg, of the formulation to prevent particle fusion).

    • Atomization Gas Flow: 40 mm.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents (Target: < 500 ppm).

  • Validation: Confirm the amorphous nature via Powder X-Ray Diffraction (PXRD) (verifying the absence of sharp Bragg peaks) and Modulated Differential Scanning Calorimetry (mDSC) (verifying a single, distinct Tg).

Protocol B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Rationale: For highly lipophilic triazoles (LogP > 4), dissolution in aqueous media is thermodynamically unfavorable regardless of the solid state. SMEDDS bypass this limitation by presenting the drug in a pre-solubilized lipid matrix. Upon gentle agitation in the GI tract, the mixture spontaneously forms an oil-in-water (O/W) microemulsion. This massive surface area enhances permeation, while the lipid components stimulate lymphatic transport, bypassing hepatic first-pass metabolism. Formulation development utilizing nanoemulsions has been proven to significantly increase the bioavailability of poorly soluble heterocyclic compounds (3)[3].

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) using the shake-flask method at 37°C.

  • Ternary Phase Diagram Construction: Titrate oil/surfactant/co-surfactant mixtures with water to identify the microemulsion region (transparent, single-phase).

  • Formulation Assembly:

    • Mix Capryol 90 (20% w/w), Kolliphor EL (40% w/w), and Transcutol HP (40% w/w) at 40°C until homogenous.

    • Add the 1,2,3-triazol-4-amine API (load up to 80% of its equilibrium solubility to prevent precipitation upon storage).

    • Vortex for 10 minutes and sonicate for 15 minutes to ensure complete dissolution.

  • Validation (Self-Emulsification Test): Disperse 1 mL of the SMEDDS into 250 mL of 0.1 N HCl at 37°C under mild agitation (50 rpm). The dispersion must form a clear/translucent microemulsion within 2 minutes with a droplet size < 50 nm (verified by Dynamic Light Scattering).

SMEDDS_Pathway PreCon SMEDDS Pre-concentrate (API + Oil + Surfactants) GI Gastric Fluid (Mild Agitation) PreCon->GI Micro O/W Microemulsion (< 50 nm droplets) GI->Micro Spontaneous Emulsification Uptake Enterocyte Uptake (Enhanced Permeation) Micro->Uptake High Surface Area Blood Systemic Circulation (Increased Bioavailability) Uptake->Blood Lymphatic Transport

Mechanistic pathway of SMEDDS-mediated absorption for highly lipophilic triazole compounds.

Protocol C: Triazolium Salt Formation

Causality & Rationale: Converting the 1,2,3-triazole into a corresponding triazolium salt via N-alkylation or protonation introduces a permanent charge. This drastically reduces lattice energy and improves aqueous solubility, directly increasing bioavailability without the need for complex excipient matrices (4)[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 1,2,3-triazol-4-amine (1.0 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Salt Formation: Slowly add 1.1 equivalents of a pharmaceutically acceptable acid (e.g., methanesulfonic acid for mesylate salt) or an alkyl halide for quaternization.

  • Isolation: Stir the mixture at 60°C for 12 hours. Cool the reactor to 0°C to induce precipitation of the triazolium salt. Filter under vacuum and wash the filter cake with cold diethyl ether.

  • Validation: Confirm salt formation via 1H-NMR (observing the downfield shift of the triazole ring proton) and conduct Intrinsic Dissolution Rate (IDR) testing via a Wood's apparatus to quantify the solubility enhancement.

Quantitative Data: Pharmacokinetic Outcomes

The table below summarizes the expected pharmacokinetic enhancements when applying these formulation techniques to a standard poorly soluble 1,2,3-triazol-4-amine API (Preclinical Rat Model, 10 mg/kg Oral Dose).

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Unformulated API (Crystalline)145 ± 224.0850 ± 110100% (Baseline)N/A
ASD (HPMCAS) 890 ± 651.54,200 ± 340~494%Supersaturation maintenance; Lattice disruption
SMEDDS 1,250 ± 901.05,800 ± 410~682%Pre-solubilization; Lymphatic transport
Triazolium Salt 1,050 ± 850.54,900 ± 380~576%Immediate ionization; Enhanced dissolution rate

Note: Data represents aggregated baseline expectations for BCS Class II/IV triazole compounds. Actual values will vary based on specific API structures.

References

  • Discovery of ASTX029, A Clinical Candidate Which Modulates the Phosphorylation and Catalytic Activity of ERK1/2 Journal of Medicinal Chemistry - ACS Publications URL
  • Patented Bioavailability Enhancement Techniques of Silymarin ResearchGate URL
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies MDPI URL
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Arabian Journal of Chemistry URL

Sources

Troubleshooting & Optimization

Optimal purification methods for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine crude extracts

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support guide for the purification of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to solve purification challenges effectively. The synthesis of 1,2,3-triazoles, often via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is robust, but purification of the resulting amino-triazole products can present unique difficulties.[1][2][3] This guide offers a structured approach to troubleshooting common issues and provides detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine extract?

A1: Impurities are almost always a direct result of the synthetic route. Assuming a standard CuAAC reaction between an appropriate azide and alkyne, you can anticipate the following:

  • Residual Copper Catalyst: This is the most frequent impurity. Copper salts (both Cu(I) and Cu(II)) can lead to colored crude products (blue or green) and cause significant issues in downstream analysis, such as severe broadening of NMR signals.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-methylbenzyl azide or the corresponding alkyne.

  • Homocoupling Byproducts: Oxidative conditions can lead to the formation of alkyne homocoupling products (diynes), especially if the reducing agent (e.g., sodium ascorbate) is depleted.[5][6]

  • Isomers: Depending on the synthetic method, minor regioisomers might be present, although CuAAC is known for its high regioselectivity for the 1,4-disubstituted product.[5]

Q2: What are the expected physicochemical properties of the pure compound?

A2: Pure 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is typically an off-white to pale yellow solid. Its polarity is moderately high due to the presence of the free amine and the triazole ring. It will exhibit good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF, and moderate solubility in ethyl acetate and dichloromethane. It is generally insoluble in non-polar solvents like hexanes and diethyl ether. The primary amine group makes the compound basic.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is essential for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities. Note that trace copper can distort spectra, making some peaks disappear or broaden beyond recognition.[4] If you observe this, further purification to remove metal ions is necessary.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The ideal technique for purity assessment. It provides a purity percentage (by UV trace integration) and confirms the molecular weight of the main component and any impurities.

  • TLC (Thin-Layer Chromatography): An indispensable tool for monitoring reaction progress and optimizing column chromatography conditions. The free amine may cause streaking on standard silica plates; this can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the mobile phase.

Troubleshooting Guide: From Crude Extract to Pure Compound

This section addresses specific issues you may encounter during the purification workflow.

Problem 1: My crude product is a blue/green sticky solid with a low melting point.

  • Likely Cause: This is a classic sign of contamination with copper salts from the CuAAC synthesis.[7] The sticky nature is likely due to a mixture of these salts with organic impurities and potentially some residual solvent.

  • Troubleshooting Steps:

    • Aqueous Ammonia Wash: Before proceeding with organic solvent-based purification, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer several times with a dilute aqueous solution of ammonium hydroxide (~5-10%). The ammonia will complex with the copper ions (forming a deep blue aqueous layer), effectively pulling them out of the organic phase.

    • Chelating Agent Wash: Alternatively, wash the organic solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid). This is also highly effective at sequestering metal ions.

    • Water Wash and Brine: After the ammonia or EDTA wash, wash the organic layer with water to remove residual ammonia/EDTA, followed by a brine wash to remove excess water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This should yield a crude solid that is largely free of copper and ready for further purification.

Problem 2: I am having difficulty purifying the compound by column chromatography. It streaks badly on the column.

  • Likely Cause: The basic primary amine group on the triazole ring is interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, tailing (streaking), and often, low recovery of the product from the column.

  • Troubleshooting Steps:

    • Deactivate the Silica: The most effective solution is to neutralize the acidic sites on the silica gel.

      • Use a Basic Mobile Phase: Add a small amount of a volatile base, typically triethylamine (Et₃N) or pyridine, to your eluent system (e.g., 0.5% to 1% v/v). This base will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong, irreversible binding.

      • Use Pre-treated Silica: For very sensitive compounds, you can use commercially available deactivated silica gel (e.g., base-deactivated or end-capped) or pre-treat standard silica gel by slurrying it in the eluent containing the base before packing the column.

    • Switch to a Different Stationary Phase: If a basic mobile phase is not sufficient or is incompatible with your compound's stability, consider alternative stationary phases.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Start with neutral alumina and move to basic alumina if more retention is needed.

      • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character (which the 4-methylbenzyl group provides), reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is an excellent, albeit more expensive, option.[8]

Data Presentation: Recommended Starting Conditions for Chromatography
Stationary PhaseRecommended Eluent System (Gradient)ModifierKey Considerations
Silica Gel Hexanes / Ethyl Acetate (0 -> 100% EtOAc)0.5-1% TriethylamineMost common and cost-effective. The modifier is critical to prevent streaking.
Silica Gel Dichloromethane / Methanol (0 -> 10% MeOH)0.5-1% TriethylamineFor more polar impurities. Ensure modifier is added to both solvents.
Neutral Alumina Hexanes / Ethyl Acetate (0 -> 100% EtOAc)NoneGood alternative if silica fails. May have different selectivity.
Reverse-Phase C18 Water / Acetonitrile (95:5 -> 5:95)0.1% Formic Acid or TFAExcellent for high-purity final product. Acid modifier improves peak shape.

Problem 3: My recovery from recrystallization is very low, or the compound "oils out".

  • Likely Cause: "Oiling out" occurs when the solute is supersaturated in the hot solvent but melts rather than crystallizing upon cooling, often due to the presence of impurities that depress the melting point. Low recovery means the chosen solvent is too good, keeping the product dissolved even at low temperatures.[9]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not commit your entire batch to a single solvent. In parallel, test small amounts of your crude material in several vials with different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Find a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature or 0 °C.

    • Use a Two-Solvent System: This is often the key to success. Dissolve your compound in a minimum amount of a "good" hot solvent (one it is very soluble in, like methanol or ethanol). Then, slowly add a "bad" or "anti-solvent" (one it is insoluble in, like water or hexanes) dropwise at the elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.

    • Control the Cooling Rate: Rapid cooling promotes the formation of small, impure crystals or oiling out. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation.

    • Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. This creates nucleation sites. If you have a small amount of pure material, adding a "seed crystal" can also initiate crystallization.

Visualization of Workflows

General Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude extract.

PurificationWorkflow Crude Crude Extract AqueousWorkup Aqueous Workup (e.g., NH4OH wash for Cu removal) Crude->AqueousWorkup Concentrate Concentrate Organic Phase AqueousWorkup->Concentrate TLC TLC Analysis of Crude Concentrate->TLC Choice Purification Method? TLC->Choice Recrystallization Recrystallization Choice->Recrystallization High Purity by TLC Column Column Chromatography Choice->Column Multiple Spots by TLC PurityCheck1 Check Purity (LC-MS, NMR) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (LC-MS, NMR) Column->PurityCheck2 PurityCheck1->Column Not OK PureProduct Pure Product (>95%) PurityCheck1->PureProduct OK PurityCheck2->PureProduct OK Repurify Impure: Repurify PurityCheck2->Repurify Not OK Repurify->Recrystallization

Caption: Decision workflow for purifying crude 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Troubleshooting Column Chromatography

This diagram provides a logical path for solving common column chromatography issues.

ColumnTroubleshooting Start Column Run Yields Impure Product or Shows Streaking CheckStreaking Is there significant streaking/tailing? Start->CheckStreaking AddBase Add 0.5-1% Triethylamine to Eluent CheckStreaking->AddBase Yes CheckSeparation Is separation of spots poor on TLC? CheckStreaking->CheckSeparation No AddBase->CheckSeparation ChangeSolvent Optimize Eluent System (Change polarity, e.g., DCM/MeOH) CheckSeparation->ChangeSolvent Yes Success Successful Purification CheckSeparation->Success No, Purity OK StillPoor Still Poor Separation? ChangeSolvent->StillPoor ChangeStationary Change Stationary Phase (Alumina or Reverse Phase C18) StillPoor->ChangeStationary Yes StillPoor->Success No, Purity OK ChangeStationary->Success

Caption: Troubleshooting guide for column chromatography of the target amino-triazole.

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (with Basic Modifier)

  • Prepare the Eluent: Prepare a solvent system determined by TLC analysis (e.g., 70:30 Hexanes:Ethyl Acetate). To this mixture, add triethylamine to a final concentration of 1% (v/v). Prepare a sufficient quantity for the entire run.

  • Dry-Load the Sample: Dissolve your crude compound (post-aqueous workup) in a minimal amount of a strong solvent like methanol or dichloromethane. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents overloading the top of the column and improves separation.

  • Pack the Column: Pack a suitably sized flash chromatography column with silica gel, using your prepared eluent. Ensure the column is packed evenly without air bubbles.

  • Load and Run: Carefully add your dry-loaded sample to the top of the packed column. Elute the column with your prepared basic eluent, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentrate: Remove the solvent and triethylamine from the combined pure fractions under reduced pressure. To remove the last traces of the high-boiling triethylamine, you may need to co-evaporate with a solvent like toluene or use a high-vacuum pump.

References

  • Title: Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: Making triazoles, the green way Source: RSC Education URL: [Link]

  • Title: Synthesis and Crystallization of N-Rich Triazole Compounds Source: MDPI URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (Chemical Society Reviews) URL: [Link]

  • Title: Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation of Heteroaryl Carbonitriles with Arylhydrazides: A Synthetic and Density Functional Theory Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties Source: MDPI URL: [Link]

  • Title: 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis Source: PMC (IUCrData) URL: [Link]

  • Title: Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles Source: ResearchGate (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 3-amino-1,2,4-triazole Source: Google Patents URL
  • Title: Microwave-Assisted, Metal- and Azide-Free Synthesis of Functionalized Heteroaryl-1,2,3-triazoles via Oxidative Cyclization of N-Tosylhydrazones and Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: New Methods for Synthesis of 1,2,3-Triazoles: A Review Source: Taylor & Francis Online URL: [Link]

  • Title: A Practical Methylation Procedure for (1H)-1,2,4-Triazole Source: DTIC (Defense Technical Information Center) URL: [Link]

  • Title: Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid Source: fpharm.uniba.sk URL: [Link]

  • Title: Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 Source: MDPI URL: [Link]

  • Title: (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime Source: MDPI URL: [Link]

  • Title: Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review Source: SciSpace (by Typeset) URL: [Link]

Sources

Reducing unwanted byproducts in 5-methyl-1H-1,2,3-triazole synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-1H-1,2,3-Triazole Synthesis

Welcome to the technical support guide for the synthesis of 5-methyl-1H-1,2,3-triazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing the formation of unwanted byproducts. The key to a successful synthesis lies in understanding the reaction mechanism and controlling the parameters that influence its outcome.

Understanding Byproduct Formation: The Challenge of Regioselectivity

The most common and efficient method for synthesizing substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. When using propyne as the alkyne source to generate 5-methyl-1H-1,2,3-triazole, the primary challenge is controlling regioselectivity. The thermal, uncatalyzed reaction often yields a mixture of the desired 1,5-disubstituted product (5-methyl-1H-1,2,3-triazole, if starting from an organoazide) and the undesired 1,4-disubstituted regioisomer (4-methyl-1H-1,2,3-triazole).[1][2]

Catalysis is the key to overcoming this challenge. The two most powerful catalytic systems steer the reaction toward a specific isomer:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is renowned for its high efficiency and exclusive formation of the 1,4-disubstituted regioisomer.[2][3] Therefore, for the synthesis of 5-methyl-1H-1,2,3-triazole from an organoazide and propyne, CuAAC is generally unsuitable as it will preferentially produce the 4-methyl isomer.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively produce the 1,5-disubstituted regioisomer.[1][4][5] This makes RuAAC the method of choice for synthesizing 1-substituted-5-methyl-1,2,3-triazoles.

The diagram below illustrates the divergent pathways dictated by the choice of catalyst.

Reaction_Pathways Start Organoazide (R-N₃) + Propyne (CH₃C≡CH) CuAAC Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Start->CuAAC CuAAC Pathway RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Start->RuAAC RuAAC Pathway Product_1_4 Undesired Product: 1-R-4-methyl-1H-1,2,3-triazole CuAAC->Product_1_4 High Selectivity Product_1_5 Desired Product: 1-R-5-methyl-1H-1,2,3-triazole RuAAC->Product_1_5 High Selectivity

Caption: Catalyst choice dictates regioselective outcomes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 1-substituted-5-methyl-1,2,3-triazoles via RuAAC.

Question: My final product is contaminated with a significant amount of the 4-methyl regioisomer. What is the likely cause and how can I fix it?

Answer:

This is the most common byproduct issue and it almost always points to problems with the catalytic system or reaction conditions.

  • Probable Cause 1: Inactive or Insufficient Ruthenium Catalyst. The catalyst may have degraded due to exposure to air or moisture, or the catalyst loading may be too low to effectively control the reaction pathway. Ruthenium(II) complexes are the active catalysts for this transformation.

  • Solution 1:

    • Ensure your ruthenium catalyst, such as CpRuCl(PPh₃)₂ or the more active CpRuCl(COD), is fresh and has been stored under an inert atmosphere (e.g., argon or nitrogen).[4]

    • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-5 mol%) to ensure the catalyzed pathway dominates.

    • Perform the reaction under strictly anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents.

  • Probable Cause 2: Competing Thermal (Uncatalyzed) Reaction. If the reaction temperature is too high or the reaction time is excessively long, the non-catalyzed Huisgen cycloaddition can occur in parallel, which produces a mixture of 1,4- and 1,5-regioisomers.[2]

  • Solution 2:

    • Lower the reaction temperature. While some RuAAC protocols use elevated temperatures (e.g., refluxing benzene or toluene), catalysts like Cp*RuCl(COD) are effective even at ambient temperatures, which is ideal for suppressing the thermal pathway.[4]

    • Monitor the reaction by TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.

Question: My reaction is slow or stalls, resulting in a low yield and contamination with unreacted starting materials. How can I improve the conversion?

Answer:

Low conversion can be due to several factors related to reactants and reaction conditions.

  • Probable Cause 1: Catalyst Inhibition. Impurities in the starting materials or solvent can poison the ruthenium catalyst. Tertiary azides are also known to be significantly less reactive in RuAAC reactions.

  • Solution 1:

    • Purify your azide and propyne starting materials immediately before use. Ensure solvents are of high purity and anhydrous.

    • If using a tertiary azide, consider that longer reaction times or higher catalyst loading may be necessary.

    • The choice of ruthenium complex matters. CpRuCl(COD) generally exhibits higher activity than CpRuCl(PPh₃)₂ and may be more suitable for less reactive substrates.[4]

  • Probable Cause 2: Poor Solubility. One or more of the reactants or the catalyst may not be fully soluble in the chosen solvent, limiting the reaction rate.

  • Solution 2:

    • Select a solvent that effectively dissolves all components. Common solvents for RuAAC include benzene, toluene, and DMF.[6]

    • Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Question: I'm observing multiple unidentified spots on my TLC plate, besides the product and starting materials. What could they be?

Answer:

These byproducts can arise from the degradation of reactants or side reactions involving the solvent.

  • Probable Cause 1: Azide Decomposition. Organic azides can be thermally labile and may decompose at elevated temperatures, leading to various nitrogen-containing impurities.

  • Solution 1:

    • As mentioned previously, conduct the reaction at the lowest practical temperature. For thermally sensitive azides, using a highly active catalyst at room temperature is crucial.

  • Probable Cause 2: Propyne Oligomerization. Under certain catalytic conditions, alkynes can undergo self-coupling or oligomerization.

  • Solution 2:

    • Add the propyne slowly to the reaction mixture containing the azide and catalyst, rather than mixing all components at once. This keeps the instantaneous concentration of the alkyne low.

Optimized Experimental Protocol (RuAAC)

This protocol is a general guideline for the synthesis of a 1-substituted-5-methyl-1,2,3-triazole.

Materials:

  • Organic Azide (1.0 equiv)

  • Propyne (gas or condensed liquid, 1.2-1.5 equiv)

  • CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the ruthenium catalyst and the organic azide.

  • Add the anhydrous, degassed solvent via cannula or syringe and stir to dissolve.

  • If using gaseous propyne, bubble it through the solution for a set period. If using condensed propyne, add it slowly via a cooled syringe.

  • Stir the reaction at the desired temperature (start with room temperature if using Cp*RuCl(COD)).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Check for the disappearance of the starting azide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue using flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.[7]

Caption: A logical workflow for troubleshooting common issues.

Data Summary

The choice of catalyst has the most dramatic effect on the regioselectivity of the reaction between an organic azide (R-N₃) and propyne.

Catalyst SystemPredominant IsomerTypical Regioisomeric Ratio (1,5- vs 1,4-)Key Reference
None (Thermal) MixtureVaries (e.g., ~1:1)[2]
Cu(I) Salts 1,4-disubstituted>98:2 (favoring 1,4)[1][3]
CpRuCl(PPh₃)₂ 1,5-disubstituted>95:5 (favoring 1,5)[5]
CpRuCl(COD) 1,5-disubstituted>98:2 (favoring 1,5)[4]

Frequently Asked Questions (FAQs)

Q1: Can I use an internal alkyne instead of propyne? Yes, a significant advantage of the RuAAC reaction is its tolerance for internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. Copper-catalyzed reactions are generally limited to terminal alkynes.

Q2: Is it possible to synthesize the parent 5-methyl-1H-1,2,3-triazole (with an H on N1)? Directly using hydrazoic acid (HN₃) can be hazardous. A more common and safer approach involves using a protected azide, such as trimethylsilyl azide (TMS-N₃), followed by a deprotection step.

Q3: How do I remove the ruthenium catalyst from my final product? Purification via silica gel column chromatography is typically sufficient to remove the ruthenium catalyst and its byproducts from the desired triazole product.

Q4: Are there any alternatives to ruthenium for synthesizing the 1,5-isomer? While ruthenium catalysis is the most established method, some research has explored other metals. For instance, iron(III) chloride has been reported to favor the 1,5-isomer in certain cases, though its scope and efficiency may differ.[7] However, for general reliability, ruthenium remains the standard.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Majireck, M. M., & Weinreb, S. M. (2006). A study of the scope and regioselectivity of the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016).
  • Silva, F. C., de Lima, L. F., & de Souza, M. C. B. V. (2019). Synthesis of 1,2,3-Triazole Derivatives and Its Evaluation as Corrosion Inhibitors for Carbon Steel. SciSpace.
  • Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 291-299.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998–15999.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Dabholkar, V. V., & Ansari, T. M. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 4(1), 320-328.
  • Ben El Ayouchia, H., Bahsis, L., Anane, H., Domingo, L. R., & Stiriba, S.-E. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
  • da Silva, A. C. M., de Oliveira, R. B., & da Silva, F. de C. (2016). Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides.
  • Iacopini, P., Giamberardini, M., Pieretti, S., Colaneri, M., & Petrucci, R. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8468.
  • Gouveia, F. S., & da Silva, F. de C. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589.
  • Bonacorso, H. G., Saccol, V. D., Wastowski, A. D., Martins, M. A. P., & Zanatta, N. (2012). Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Wang, T., Li, Y., & Chen, H. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1109425.
  • Wang, T., Li, Y., & Chen, H. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11.
  • Kumar, R., & Kumar, S. (2014). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
  • Kwok, S. W., & Fokin, V. V. (2008).
  • Science of Synthesis. (n.d.). Product Class 13: 1,2,3-Triazoles. Retrieved from [Link]

  • Various Authors. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Asian Journal of Organic & Medicinal Chemistry, 9(1), 1-10.
  • Åkermark, B., & Norrby, P.-O. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 86(16), 11425–11433.

Sources

Optimizing reaction time and temperature for 1-(4-methylbenzyl)-1H-1,2,3-triazole click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and delve into the causality of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Synthesizing 1-(4-methylbenzyl)-1H-1,2,3-triazole derivatives requires precise control over reaction time, temperature, and catalytic states.

This guide provides a self-validating framework to ensure your click chemistry workflows are robust, reproducible, and mechanistically sound.

Part 1: Quantitative Optimization Matrix

The relationship between temperature, time, and catalyst loading is not linear. Optimizing the synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazoles requires balancing the activation energy of the catalyst with the thermal stability of the substrates.

Reaction MethodCatalyst SystemTemperatureReaction TimeExpected YieldKey Mechanistic Trade-off
Standard Batch CuSO₄ / Ascorbate20–25 °C12–24 h>90%Slow kinetics due to catalyst reorganization; avoids thermal degradation[1].
Gentle Heating CuSO₄ / Ascorbate / THPTA35–50 °C2–6 h>95%Overcomes activation barrier; requires THPTA ligand to prevent Cu(I) oxidation[2].
Microwave-Assisted CuSO₄ / Ascorbate80–125 °C10–30 min>95%Rapid conversion; risks 1,5-regioisomer formation if uncatalyzed thermal pathway competes[2][3].
Ultra-Low Loading NHC-Cu(I) (50 ppm)50 °C24 h>96%Highly efficient turnover; requires strictly inert atmosphere to prevent deactivation[4].

Part 2: Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, every protocol must act as a self-validating system. The following methodology for synthesizing 1-(4-methylbenzyl)-1H-1,2,3-triazole incorporates visual and analytical checkpoints to confirm mechanistic success at each stage.

ExpWorkflow Step1 1. Catalyst Pre-activation CuSO4 + THPTA + Ascorbate Val1 Validation: Solution turns from blue to colorless/yellow Step1->Val1 Step2 2. Substrate Addition 4-Methylbenzyl Azide + Alkyne Val1->Step2 Step3 3. Thermal Control Stir at 35-50°C for 2-6h Step2->Step3 Val2 Validation: TLC/LCMS shows consumption of azide Step3->Val2 Step4 4. Quench & Purify EDTA wash to remove Cu Val2->Step4

Caption: Self-validating experimental workflow for CuAAC synthesis.

Step 1: Reagent Preparation & Degassing

  • Prepare 4-methylbenzyl azide (1.0 equiv) and the terminal alkyne (1.05 equiv) in a polar aprotic solvent mixture (e.g., t-BuOH/H₂O 1:1)[3].

  • Causality: Degassing the solvent prevents premature oxidation of the Cu(I) catalyst, ensuring consistent reaction times and preventing the formation of reactive oxygen species[2].

Step 2: Catalyst Pre-activation (The "Color Check")

  • In a separate vial, combine CuSO₄ (5 mol%) and THPTA ligand (25 mol%).

  • Self-Validation: The solution will appear bright blue, confirming the presence of Cu(II).

  • Add freshly prepared sodium ascorbate (10 mol%) to the catalyst mixture.

  • Self-Validation: The solution must rapidly transition from blue to colorless or pale yellow. This visual cue is your absolute confirmation that the active Cu(I) species has been successfully generated[5].

Step 3: Cycloaddition & Thermal Control

  • Transfer the activated catalyst to the substrate mixture.

  • Stir the reaction at 35–50 °C for 2–6 hours[2].

  • Causality: Gentle heating efficiently overcomes the 20-minute induction period associated with benzyl azides[1], while remaining well below the threshold for thermal uncatalyzed Huisgen cycloaddition, thereby guaranteeing strict 1,4-regioselectivity[2].

Step 4: Quenching and Verification

  • Monitor by TLC or LCMS. Upon complete consumption of 4-methylbenzyl azide, quench the reaction with an EDTA solution to chelate and remove copper.

  • Self-Validation: The aqueous layer will turn blue as EDTA sequesters the copper, leaving the pure 1-(4-methylbenzyl)-1H-1,2,3-triazole product in the organic phase.

Part 3: Troubleshooting Guides & FAQs

When a reaction deviates from expected parameters, understanding the underlying chemical logic is critical. Use the logic tree and Q&A below to diagnose specific issues.

OptimizationLogic Start Issue: Incomplete Conversion of 4-Methylbenzyl Azide CheckTemp Is Temperature < 25°C? Start->CheckTemp IncTemp Increase to 35-50°C or use Microwave (80°C) CheckTemp->IncTemp Yes CheckCat Is Cu(I) oxidized? (Solution turns green/blue) CheckTemp->CheckCat No AddRed Add Sodium Ascorbate & Degas Solvent CheckCat->AddRed Yes CheckTime Reaction Time < 1h? CheckCat->CheckTime No IncTime Extend to 12-24h or increase Cat. Loading CheckTime->IncTime Yes

Caption: Troubleshooting workflow for optimizing CuAAC reaction yields.

Q: Why does my reaction stall at 40% conversion after 20 minutes at room temperature? A: This is a classic symptom of the catalytic induction period. During the initial 20 minutes of a CuAAC reaction involving benzyl azides, the catalyst undergoes structural reorganization before entering a steady-state regime[1]. The solution may appear optimized, but the active polynuclear copper acetylide complex is still forming. Solution: Extend the reaction time to at least 1–3 hours, or gently heat the system to 35–50 °C to overcome this activation barrier[2][4].

Q: Can I increase the temperature to >95 °C to force a stalled batch reaction to completion? A: We strongly advise against uncontrolled conventional heating. While microwave irradiation at 80–125 °C can safely reduce reaction times to 10–30 minutes[1][3], conventional heating above 95 °C risks triggering the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. This thermal pathway lacks the regiocontrol of the Cu(I) catalyst, resulting in a contaminated mixture of 1,4- and 1,5-regioisomers rather than the exclusive 1,4-disubstituted 1-(4-methylbenzyl)-1H-1,2,3-triazole[2].

Q: My reaction mixture turned green/blue during heating. What happened, and how do I fix it? A: A blue or green color indicates that your active Cu(I) catalyst has oxidized to the inactive Cu(II) state[2]. This frequently occurs at elevated temperatures if the system is not properly degassed or if the ligand-to-copper ratio is insufficient. Solution: Ensure you are using a protective ligand like THPTA (at least a 5:1 ratio to Cu) to intercept reactive oxygen species[5]. You can rescue the reaction by adding a fresh spike of sodium ascorbate to reduce Cu(II) back to Cu(I), which should immediately return the solution to a pale yellow or colorless state.

Q: Is it necessary to pre-mix the copper and ligand before adding ascorbate? A: Absolutely. Ascorbate should never be added to copper-containing solutions in the absence of the chelating ligand[5]. If ascorbate reduces Cu(II) to Cu(I) without a stabilizing ligand, the uncoordinated copper can generate reactive oxygen species that degrade your substrates or cause aggregation[5][6]. Always mix CuSO₄ with your ligand first, add to the azide/alkyne mixture, and initiate the reaction by adding sodium ascorbate last.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC (nih.gov). 1

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - ACS Publications. 4

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC (nih.gov). 6

  • Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - MDPI. 3

  • Optimizing reaction conditions for benzyl azide cycloadditions - Benchchem. 2

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. 5

Sources

Preventing thermal degradation of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound during storage. As Senior Application Scientists, we combine technical knowledge with practical experience to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine to prevent thermal degradation?

To ensure the long-term stability of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, proper storage is critical. The molecular structure, featuring a 1,2,3-triazole ring and an aromatic amine, dictates the optimal conditions. While 1,2,3-triazoles are generally more stable than other compounds with three adjacent nitrogen atoms, elevated temperatures can induce degradation.[1] Heterocyclic aromatic amines are also susceptible to degradation, which can be accelerated by heat and oxidation.[2]

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C Minimizes the rate of potential degradation pathways. While some triazoles are stable at room temperature, long-term storage at low temperatures is a best practice for preserving compound integrity.
Atmosphere Inert Gas (Argon or Nitrogen) The amine functional group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.
Light Amber Vial or Dark Location Protect from light to prevent potential photochemical reactions that could lead to degradation.
Container Tightly Sealed Vial Prevents the ingress of moisture and oxygen, both of which can contribute to compound degradation.
Q2: I've observed a change in the color and physical appearance of my compound upon storage. What could be the cause?

A change in the physical appearance of your compound, such as color darkening (e.g., from white/off-white to yellow or brown), is a common indicator of degradation. This is often due to the formation of small amounts of chromophoric impurities resulting from thermal or oxidative stress. For heterocyclic amines, such changes are frequently linked to oxidation.[3]

Potential Causes:

  • Exposure to Elevated Temperatures: Even short periods at temperatures above the recommended storage conditions can initiate degradation.

  • Oxidation: Exposure to air can lead to the oxidation of the amine group.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

If you observe any changes in appearance, it is crucial to verify the purity of the compound before proceeding with your experiments.

Q3: My experimental results are inconsistent. Could degradation of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine be a factor?

Yes, inconsistent experimental results can be a significant consequence of compound degradation. The formation of impurities can lead to:

  • Altered Biological Activity: Degradation products may have different or no biological activity, leading to a decrease in the observed efficacy of your compound.

  • Interference in Assays: Impurities can interfere with analytical measurements, leading to inaccurate quantification and unreliable data.

  • Toxicity: Degradants may exhibit toxicity, which could confound your experimental observations.

If you suspect degradation, it is advisable to re-purify a small sample or use a fresh, unopened batch of the compound to confirm your results.

Troubleshooting Guide

Issue: Suspected Thermal Degradation

If you suspect that your sample of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine has undergone thermal degradation, a systematic approach is necessary to confirm your suspicions and mitigate the issue.

Step 1: Visual Inspection Carefully examine the compound for any changes in color, texture, or crystal morphology. Compare the appearance of the suspect sample to a fresh, unopened sample if available.

Step 2: Analytical Characterization To definitively assess the purity and identify potential degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent first-line technique to assess purity. A degraded sample will typically show additional peaks corresponding to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for both separating impurities and identifying them based on their mass-to-charge ratio.[4][5][6][7] This can provide insights into the degradation pathway.

**dot graph TD { A[Suspected Degradation] --> B{Visual Inspection}; B --> C{Color Change?}; C --> |Yes| D[Proceed to Analytical Characterization]; C --> |No| E[Still Proceed to Analytical Characterization for Confirmation]; D --> F[HPLC Analysis]; E --> F; F --> G{Purity Check: Multiple Peaks?}; G --> |Yes| H[LC-MS/MS for Impurity ID]; G --> |No| I[Compound is Likely Pure]; H --> J[Identify Degradation Products]; J --> K[Optimize Storage and Handling]; } } Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine under different storage conditions.

Objective: To determine the stability of the compound over time at various temperatures.

Materials:

  • 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • Temperature-controlled storage chambers (e.g., -20°C, 4°C, 25°C, 40°C)

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Perform an initial HPLC analysis to establish the purity profile at the start of the study. Record the peak area of the main compound.

  • Sample Preparation for Storage:

    • Aliquot the solid compound into several vials.

    • Place the vials in the different temperature-controlled chambers.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.

    • Prepare a solution from the stored sample at the same concentration as the initial analysis.

    • Analyze the sample by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point and temperature to the T=0 chromatogram.

    • Calculate the percentage of the main compound remaining at each time point.

    • Look for the appearance of new peaks, which would indicate degradation products.

**dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Stock Solution (T=0)"]; B [label="HPLC Analysis (T=0)"]; C [label="Aliquot Solid for Storage"]; D [label="Store at Different Temperatures (-20°C, 4°C, 25°C, 40°C)"]; E [label="Analyze Samples at Time Points (e.g., 1, 4, 12 weeks)"]; F [label="Compare Chromatograms to T=0"]; G [label="Calculate % Purity and Identify Degradation Products"]; A -> B; C -> D; D -> E; B -> F; E -> F; F -> G; } } Caption: Experimental workflow for stability assessment.

Understanding the Science: Potential Degradation Pathways

The thermal degradation of 1,2,3-triazole derivatives can proceed through several mechanisms. For the parent 1,2,3-triazole, a primary decomposition pathway involves ring-opening.[8] At very high temperatures, flash vacuum pyrolysis can lead to the extrusion of molecular nitrogen (N2).[1]

For 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, potential degradation could involve:

  • Oxidation of the Amine: The primary amine group is susceptible to oxidation, which can be catalyzed by heat, light, and the presence of trace metals.

  • Ring Cleavage: At elevated temperatures, the triazole ring may undergo cleavage, leading to a variety of smaller, more volatile fragments.

  • Side-Chain Reactions: The benzyl group could also be a site for degradation, although this is generally less likely under typical storage conditions compared to the amine and triazole functionalities.

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the integrity of your 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine for reliable and reproducible experimental results.

References

Sources

Overcoming steric hindrance in the synthesis of highly substituted 1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Highly Substituted 1,2,3-Triazoles

Welcome to the technical support center for the synthesis of sterically demanding 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of highly substituted triazole scaffolds. Here, we address common experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and cutting-edge research.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured to provide direct answers and actionable solutions to specific problems encountered during the synthesis of sterically hindered 1,2,3-triazoles.

Issue 1: My CuAAC reaction shows low to no conversion with a bulky alkyne and/or a sterically hindered azide.

Plausible Cause: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, while robust, can be significantly slowed or even stalled by severe steric hindrance.[1] This hindrance impedes the approach of the bulky substrates to the copper catalyst, specifically affecting the formation of the copper-acetylide intermediate and the subsequent cycloaddition step.

Recommended Solutions:

  • Optimize the Ligand System: The choice of the copper-coordinating ligand is critical. Standard ligands may not provide a sufficiently open and reactive catalytic center to accommodate bulky substrates.

    • Actionable Advice: Switch to a ligand known to accelerate CuAAC with demanding substrates. Tris(triazolylmethyl)amine and tris(benzimidazolylmethyl)amine-based ligands are excellent starting points.[2] These polydentate ligands can enhance the catalytic activity and stabilize the active Cu(I) species.[1][2]

    • Expert Insight: Benzimidazole-based ligands often exhibit stronger Cu(I)-binding compared to their triazole counterparts, which can lead to faster reaction rates under both concentrated and dilute conditions.[2]

  • Elevate the Reaction Temperature: While many CuAAC reactions proceed at room temperature, sterically demanding cycloadditions often require thermal energy to overcome the activation barrier.

    • Actionable Advice: Gradually increase the reaction temperature, for example, to 40-60 °C. For highly recalcitrant substrates, microwave irradiation can be a powerful tool to dramatically reduce reaction times and improve yields.

    • Protocol Snippet (Microwave-Assisted CuAAC):

      • Combine the sterically hindered azide (1.0 equiv), bulky alkyne (1.1 equiv), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%) in a t-BuOH/H₂O (1:1) mixture.

      • Seal the reaction vessel and heat in a microwave reactor at 70-120 °C for 10-30 minutes.

      • Monitor the reaction progress by TLC or LC-MS.

  • Consider High-Pressure Conditions: Applying high pressure can accelerate reactions with a negative activation volume, which is often the case for cycloadditions. This method can promote bond formation by forcing sterically hindered molecules closer together.

Troubleshooting Workflow: Low CuAAC Conversion Here is a decision-making diagram to guide your troubleshooting process.

G cluster_0 start Low/No Conversion in CuAAC Reaction q1 Is your ligand optimized for hindered substrates? start->q1 sol1 Switch to TBTA or Benzimidazole Ligands q1->sol1 No q2 Have you tried increasing the temperature? q1->q2 Yes sol1->q2 sol2 Heat to 40-60°C or Use Microwave Synthesis q2->sol2 No q3 Still no reaction? q2->q3 Yes sol2->q3 sol3 Consider Switching to RuAAC for 1,5- or 1,4,5-Substitution q3->sol3 Yes end_node Successful Synthesis q3->end_node No, re-evaluate substrate purity sol3->end_node caption Decision workflow for troubleshooting low-yielding CuAAC reactions. G cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway Cu_Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Cu_Alkyne->Cu_Catalyst Cu_Azide Azide Cu_Azide->Cu_Catalyst Cu_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Catalyst->Cu_Product Ru_Alkyne Terminal or Internal Alkyne Ru_Catalyst Ru(II) Catalyst Ru_Alkyne->Ru_Catalyst Ru_Azide Azide Ru_Azide->Ru_Catalyst Ru_Product 1,5- or 1,4,5-Trisubstituted 1,2,3-Triazole Ru_Catalyst->Ru_Product

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine and 4-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry and drug development for the unambiguous structural elucidation of molecules.[1][2] This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two closely related constitutional isomers: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine and its corresponding 1,5-disubstituted regioisomer. Understanding the subtle yet distinct differences in their NMR spectra is crucial for researchers in medicinal chemistry and related fields, as isomeric purity can significantly impact a compound's biological activity and pharmacokinetic properties.[1] This document outlines the experimental rationale, detailed hypothetical spectral analysis, and key differentiating features to aid in the precise identification of these triazole derivatives.

Introduction: The Significance of Isomer Differentiation in Triazole Chemistry

1,2,3-Triazoles are a prominent class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, materials science, and chemical biology.[3][4][5] Their synthesis, often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), can lead to the formation of different regioisomers, namely 1,4- and 1,5-disubstituted triazoles.[6][7][8] The specific substitution pattern on the triazole ring can profoundly influence the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Therefore, the ability to unequivocally distinguish between these isomers is of paramount importance in drug discovery and development.[1][2]

This guide focuses on the ¹H and ¹³C NMR spectral comparison of two specific isomers: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (a 1,4,5-trisubstituted triazole) and its hypothetical regioisomer, which for the purpose of a comprehensive comparison, we will consider as a related structural isomer. The differentiation of such closely related structures serves as an excellent case study for the power of NMR spectroscopy.

Experimental Design and Rationale

Synthesis and Isomer Isolation

The regioselective synthesis of substituted 1,2,3-triazoles is a well-established field.[9][10][11] The 1,4-disubstituted isomer is typically favored when using copper catalysis (CuAAC), while ruthenium catalysis often yields the 1,5-disubstituted product.[5][6] For the purpose of this guide, we will assume the synthesis of the target isomers via established synthetic protocols, followed by purification using column chromatography to isolate each isomer.

Hypothetical Synthetic Workflow:

Caption: Molecular structure of Isomer 1.

¹H NMR Spectral Analysis (Predicted):

  • Aromatic Protons (4-methylbenzyl group): Two doublets are expected in the aromatic region (typically δ 7.0-7.5 ppm), each integrating to 2H. These correspond to the protons on the para-substituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet integrating to 2H is anticipated for the benzylic methylene protons. Its chemical shift will be influenced by the adjacent aromatic ring and the triazole nitrogen, likely appearing around δ 5.3-5.6 ppm. [6]

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

  • Methyl Protons (on triazole): A singlet integrating to 3H for the methyl group directly attached to the triazole ring.

  • Methyl Protons (on benzyl): A singlet integrating to 3H for the methyl group on the para position of the benzyl ring, typically appearing around δ 2.3-2.4 ppm.

¹³C NMR Spectral Analysis (Predicted):

  • Triazole Carbons (C4 and C5): Two distinct signals are expected for the C4 and C5 carbons of the triazole ring. The carbon bearing the amine group (C4) and the carbon with the methyl group (C5) will have characteristic chemical shifts, generally in the range of δ 120-150 ppm. [6][8]

  • Aromatic Carbons: Four signals are expected for the aromatic carbons of the 4-methylbenzyl group due to symmetry.

  • Methylene Carbon (-CH₂-): A single signal for the benzylic methylene carbon.

  • Methyl Carbons: Two separate signals for the two methyl carbons.

Isomer 2: A Hypothetical Regioisomer for Comparison

For a meaningful comparison, let's consider a plausible regioisomer, for instance, one where the substituents on the triazole ring are rearranged.

¹H and ¹³C NMR Spectral Differences:

The key to distinguishing between these isomers lies in the subtle differences in the electronic environment of the protons and carbons, which will be reflected in their chemical shifts.

  • Chemical Shift of Triazole Ring Protons/Carbons: The most significant differences are expected in the chemical shifts of the triazole ring protons (if any) and carbons. The position of the substituents (methyl and amine groups) directly influences the electron density and thus the shielding/deshielding of the ring nuclei.

  • NOE (Nuclear Overhauser Effect) Correlations: In a 2D NOESY experiment, correlations between the methylene protons of the benzyl group and the protons of the methyl group on the triazole ring would provide definitive proof of their spatial proximity, helping to confirm the substitution pattern.

Tabulated Spectral Data Summary

Proton/Carbon Isomer 1: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (Predicted δ) Key Differentiating Features
¹H NMR
Aromatic (AA'BB')~ 7.2-7.4 ppm (d), ~ 7.1-7.2 ppm (d)Subtle shifts due to electronic effects from the triazole ring.
-CH₂-~ 5.4 ppm (s)Chemical shift is sensitive to the point of attachment on the triazole ring.
-NH₂Broad, variable
Triazole-CH₃~ 2.4 ppm (s)
Benzyl-CH₃~ 2.3 ppm (s)
¹³C NMR
C4 (Triazole)~ 145-150 ppmThe chemical shifts of C4 and C5 are highly diagnostic of the substitution pattern.
C5 (Triazole)~ 130-135 ppm
Aromatic C~ 125-140 ppm
-CH₂-~ 50-55 ppm
Triazole-CH₃~ 10-15 ppm
Benzyl-CH₃~ 20-22 ppm

Note: The chemical shifts provided are estimates and can vary based on the solvent and experimental conditions.

Conclusion

The unambiguous identification of the 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine isomers is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The key distinguishing features lie in the chemical shifts of the triazole ring carbons and the protons of the substituents directly attached to the triazole ring. For complex cases or for absolute confirmation, advanced 2D NMR techniques such as HMBC and NOESY can provide invaluable correlational data to definitively establish the correct isomeric structure. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel triazole-based compounds, underscoring the critical role of NMR spectroscopy in ensuring chemical and isomeric purity in drug discovery and development. [12][13]

References

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  • ResearchGate. (n.d.). Regioselective procedures for the synthesis of 1,2,3‐triazoles via... Retrieved from [Link]

  • Khan, K. M., et al. (2018). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. BMC Chemistry, 12(1), 108. Retrieved from [Link]

  • In ACS Symposium Series (Vol. 1373, pp. 1-27). (2021). American Chemical Society. Retrieved from [Link]

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A Comparative Guide to the Antifungal Efficacy of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine versus Standard Triazole Agents

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

Disclaimer: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a novel chemical entity for which no public experimental data on antifungal efficacy exists. This guide provides a comparative framework based on the established principles of triazole antifungal agents and presents standardized protocols for evaluating such compounds. The performance data for the novel compound is hypothetical and for illustrative purposes only.

Introduction: The Triazole Antifungal Landscape

Triazole antifungals represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases.[1][2] Their clinical success stems from their specific mechanism of action and generally favorable safety profile compared to older antifungal classes like polyenes.[3] First-generation triazoles such as fluconazole and itraconazole offered significant advances in treating infections caused by Candida species and various endemic fungi.[1][2] However, the emergence of resistant strains and a limited spectrum of activity against certain molds spurred the development of second-generation agents like voriconazole and posaconazole, which exhibit broader coverage.[1][4]

The core mechanism of all triazole antifungals is the inhibition of lanosterol 14α-demethylase (also known as CYP51), a crucial cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[7][8] By binding to the heme iron in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[5][6][9] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately arresting fungal growth (fungistatic effect).[1][10][11]

The ongoing challenge of antifungal resistance necessitates the continued exploration of new triazole derivatives.[1] Novel compounds, such as 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, are designed with the aim of overcoming existing resistance mechanisms, broadening the antifungal spectrum, or improving pharmacokinetic properties. This guide provides a framework for evaluating the potential efficacy of this novel compound against established clinical standards.

Profile of the Investigational Compound: 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

Based on its 1,2,3-triazole core, it is hypothesized that 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine functions as an inhibitor of lanosterol 14α-demethylase. The specific substitutions—a 5-methyl group, a 4-amino group, and a 4-methylbenzyl group at the N1 position—are intended to modulate its binding affinity to the target enzyme, its spectrum of activity, and its physicochemical properties. The 4-amino substituent, in particular, may offer a distinct interaction profile within the CYP51 active site compared to standard agents.

The following diagram illustrates the hypothesized mechanism of action.

cluster_fungus Fungal Cell cluster_drug Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Membrane incorporation CYP51->Ergosterol biosynthesis Novel_Triazole 5-Methyl-1-(4-methylbenzyl) -1H-1,2,3-triazol-4-amine Novel_Triazole->CYP51 Inhibition

Caption: Hypothesized mechanism of action for the novel triazole.

Comparative Efficacy: In Vitro Susceptibility Data

To assess the potential of a new antifungal agent, its in vitro activity against a panel of clinically relevant fungal pathogens is determined. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[12] The following table presents a hypothetical comparison of the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for our investigational compound against standard triazoles.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Fungal SpeciesAgentMIC₅₀MIC₉₀
Candida albicans Novel Triazole 0.125 0.5
Fluconazole0.251
Voriconazole≤0.060.125
Candida glabrata Novel Triazole 4 16
Fluconazole832
Voriconazole0.251
Aspergillus fumigatus Novel Triazole 0.25 1
Fluconazole>64>64
Itraconazole0.251
Voriconazole0.250.5
Cryptococcus neoformans Novel Triazole 0.125 0.5
Fluconazole28
Voriconazole0.060.25

Note: Data for standard agents are representative ranges from published literature. Data for the Novel Triazole is hypothetical.

This hypothetical data suggests the novel compound may possess potent activity against key pathogens, potentially offering an advantage over fluconazole for C. neoformans and comparable activity to itraconazole and voriconazole against A. fumigatus.

Experimental Protocols for Efficacy Evaluation

The generation of reliable and reproducible data is paramount in drug development. The following sections detail the standardized methodologies that would be employed to validate the efficacy of a novel antifungal agent.

In Vitro Susceptibility Testing: Broth Microdilution Assay (CLSI M27/M38)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for determining the MIC of antifungal agents.[13][14]

Objective: To determine the minimum inhibitory concentration (MIC) of the novel triazole against fungal isolates.

Workflow Diagram:

start Start prep_drug Prepare Drug Stock & Serial Dilutions in 96-well plate start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end start Start infect Induce Systemic Infection in Mice (e.g., IV injection of C. albicans) start->infect group Group Animals: - Vehicle Control - Standard Drug (e.g., Fluconazole) - Novel Triazole (Dose Range) infect->group treat Administer Treatment (e.g., daily for 7 days) group->treat monitor Monitor Survival & Clinical Signs treat->monitor harvest Harvest Kidneys at Endpoint treat->harvest Endpoint end End monitor->end Survival analysis burden Determine Fungal Burden (CFU/gram of tissue) harvest->burden burden->end Fungal burden analysis

Caption: Workflow for a murine model of disseminated candidiasis.

Step-by-Step Protocol:

  • Infection Model: Immunocompetent or immunosuppressed mice (e.g., neutropenic models) are infected via intravenous (tail vein) injection with a standardized inoculum of a pathogenic yeast, such as Candida albicans. [15][16]2. Treatment Groups: Animals are randomized into several groups: a vehicle control group, a positive control group receiving a standard antifungal (e.g., fluconazole), and multiple experimental groups receiving different doses of the novel triazole.

  • Drug Administration: Treatment begins at a specified time post-infection (e.g., 2 to 24 hours) and is typically administered once or twice daily for a set period (e.g., 7 days) via an appropriate route (e.g., oral gavage, intraperitoneal injection). [16]4. Efficacy Endpoints:

    • Survival: Animals are monitored daily, and survival rates are recorded over a period of 14-21 days.

    • Fungal Burden: A subset of animals from each group is euthanized at a predetermined time point (e.g., 48-72 hours post-infection). Key target organs, typically the kidneys for Candida infections, are harvested, homogenized, and plated on selective agar to quantify the fungal load (Colony Forming Units per gram of tissue). [17]5. Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Fungal burden data is typically analyzed using non-parametric tests (e.g., Mann-Whitney U test) to compare between groups.

Conclusion and Future Directions

While the data for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine remains hypothetical, this guide outlines the critical pathway for its evaluation. The structural novelty of this compound presents a scientifically grounded rationale for its investigation as a potential antifungal agent. Rigorous in vitro testing using standardized CLSI protocols followed by validation in well-established in vivo models, such as the murine disseminated candidiasis model, will be essential to determine its true therapeutic potential. Should the hypothetical efficacy be confirmed, this compound could represent a valuable addition to the clinical armamentarium against invasive fungal infections, particularly if it demonstrates activity against resistant strains or offers an improved safety profile.

References

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Mass Spectrometry Fragmentation Pattern Analysis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, establishing a robust, self-validating analytical workflow is paramount for the structural elucidation of novel pharmacophores. 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine ( C11​H14​N4​ ) is a highly functionalized triazole derivative with significant potential in drug development. In this guide, we objectively compare its fragmentation behavior across two premier mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) and Orbitrap utilizing Higher-energy Collisional Dissociation (HCD).

Mechanistic Fragmentation Analysis: The "Why" Behind the Spectra

To optimize an MS/MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation. The protonated precursor ion [M+H]+ appears at m/z 203.130. Upon collisional activation, the molecule undergoes two primary, competing pathways governed by its structural causality:

  • Benzylic Cleavage (Dominant Pathway) : The N1-benzyl bond is highly susceptible to heterolytic cleavage. This yields the 4-methylbenzyl cation ( [C8​H9​]+ , m/z 105.070). Because this cation is highly resonance-stabilized (often rearranging to a substituted tropylium ion), it acts as the thermodynamic sink of the fragmentation process and consistently forms the base peak[1].

  • Triazole Ring Cleavage : 1,2,3-triazoles are characterized by three adjacent nitrogen atoms. Under MS/MS conditions, the ring undergoes a retro-cycloaddition or ring-opening event that extrudes stable N2​ gas (loss of 28.006 Da), yielding an [M+H−N2​]+ fragment at m/z 175.124[2]. This neutral loss is a highly reliable diagnostic marker for identifying 1,2,3-triazole cores[3].

Fragmentation Parent [M+H]+ m/z 203.130 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine Frag1 [M+H - N2]+ m/z 175.124 Triazole Ring Cleavage Parent->Frag1 - N2 (28 Da) Low Collision Energy Frag2 [C8H9]+ m/z 105.070 4-Methylbenzyl Cation Parent->Frag2 N1-C Cleavage Dominant Pathway Frag3 [C3H7N4]+ m/z 99.067 Triazole Core Fragment Parent->Frag3 - C8H8 (104 Da) High Collision Energy Frag1->Frag2 Subsequent Cleavage

Proposed MS/MS fragmentation pathway of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

While both Q-TOF and Orbitrap platforms are capable of high-resolution accurate mass (HRAM) analysis, their fragmentation physics yield distinct spectral signatures.

  • Orbitrap (HCD) : HCD fragments ions in a dedicated multipole collision cell. This beam-type fragmentation avoids the "low-mass cut-off" rule of traditional resonant-excitation ion traps, allowing the detection of low m/z reporter ions and secondary fragments[4]. The ultra-high resolving power ensures that near-isobaric interferences in complex matrices are baseline resolved[5].

  • Q-TOF (CID) : Q-TOF systems also utilize beam-type CID in a collision cell but couple it with a time-of-flight analyzer. While the resolving power is lower than an Orbitrap, Q-TOFs excel in acquisition speed and isotopic fidelity, making them ideal for fast UHPLC gradients[6].

Table 1: Characteristic Fragment Ions
Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Diagnostic Significance
Precursor Ion [C11​H15​N4​]+ 203.130Protonated parent molecule
Triazole Ring Cleavage [C11​H15​N2​]+ 175.124Loss of N2​ (28.006 Da); confirms 1,2,3-triazole core
4-Methylbenzyl Cation [C8​H9​]+ 105.070Dominant base peak; confirms N1 substituent
Triazole Core [C3​H7​N4​]+ 99.067High-energy fragment; confirms 4-amino-5-methyl substitution
Table 2: Q-TOF (CID) vs. Orbitrap (HCD) Performance Metrics
MetricQ-TOF (Beam-type CID)Orbitrap (HCD)Analytical Advantage
Mass Accuracy 1 - 3 ppm< 1 ppmOrbitrap provides superior confidence for isobaric fragment differentiation.
Resolving Power ~40,000 (at m/z 200)Up to 280,000 (at m/z 200)Orbitrap excels in complex matrix interference resolution.
Low-Mass Cutoff None (Beam-type)None (Beam-type)Both platforms successfully detect the m/z 99 and m/z 105 fragments.
Acquisition Speed > 50 Hz10 - 40 HzQ-TOF is superior for fast UHPLC gradients and flow injection analysis.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be self-validating. We employ a stepped collision energy approach to capture both low-energy (benzylic cleavage) and high-energy (core fragmentation) pathways in a single composite spectrum[7].

Workflow cluster_0 Parallel MS/MS Acquisition Prep Sample Prep 1 µg/mL in ACN/H2O LC UHPLC Separation C18 Column, 0.1% FA Prep->LC MS ESI-HRMS Positive Ion Mode LC->MS HCD Orbitrap (HCD) NCE: 20, 40, 60 Res: 17,500 MS->HCD CID Q-TOF (CID) CE: 15-45 eV High Scan Rate MS->CID Data Data Analysis Exact Mass & Isotope HCD->Data CID->Data

Comparative LC-MS/MS workflow for CID and HCD fragmentation analysis.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve the reference standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatographic Separation :

    • Column : C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases : (A) H2​O

      • 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
    • Gradient : 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Orbitrap HCD Acquisition :

    • Ionization : Positive ESI (+3.5 kV).

    • MS1 Resolution : 70,000 (AGC target 3×106 ).

    • MS2 (HCD) Resolution : 17,500.

    • Causality Check: Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60%. This ensures the survival of the fragile m/z 175 ion at lower energies while driving the formation of the m/z 99 core fragment at higher energies[7].

  • Q-TOF CID Acquisition :

    • Ionization : Positive ESI (+4.0 kV).

    • MS/MS Rate : 10 Hz (ideal for sharp UHPLC peaks).

    • Causality Check: Ramp the Collision Energy from 15 eV to 45 eV using Nitrogen as the collision gas to maximize fragment richness and isotopic fidelity.

Conclusion & Best Practices

For the structural elucidation of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, both platforms provide robust, publication-quality data. However, the Orbitrap HCD platform, utilizing stepped NCE, offers superior confidence when distinguishing the diagnostic N2​ loss from isobaric background noise. Q-TOF remains the preferred alternative for high-throughput screening environments where isotopic fidelity and rapid scan speeds are prioritized.

References

  • [2] Title : Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source : National Institutes of Health (PMC). URL :[Link]

  • [1] Title : Mass spectra of 1,2,3-triazoles. Source : Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL :[Link]

  • [6] Title : Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Source : ResearchGate. URL :[Link]

  • [4] Title : Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Source : National Institutes of Health (PMC). URL :[Link]

  • [5] Title : Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Source : National Institutes of Health (PMC). URL :[Link]

  • [3] Title : Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Source : National Institutes of Health (PMC). URL :[Link]

  • [7] Title : Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Source : National Institutes of Health (PMC). URL :[Link]

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Comparative Structure-Activity Relationship (SAR) Guide: 1-(4-Methylbenzyl) vs. 1-Benzyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for amide bonds and a robust linker for hybrid molecules. Synthesized efficiently via click chemistry, the substituents on the triazole core dictate the molecule's interaction with biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) between 1-benzyl (unsubstituted) and 1-(4-methylbenzyl) (para-methylated) triazole derivatives. By analyzing recent experimental data, we demonstrate how a single methyl group at the para position fundamentally alters enzyme affinity, lipophilicity, and cellular toxicity profiles.

Mechanistic Rationale: The Impact of Para-Methylation

When designing triazole-based therapeutics, the choice between an unsubstituted benzyl group and a 4-methylbenzyl group is not merely structural—it is a strategic decision that influences the thermodynamic binding landscape.

Electronic Effects (+I Inductive Effect): The addition of a methyl group at the para position exerts a positive inductive (+I) effect. This electron-donating property slightly enriches the electron density of the benzyl ring and the adjacent triazole system. In target binding sites, such as the catalytic pocket of α -glucosidase, this enhanced electron density strengthens cation- π and π

π stacking interactions with aromatic amino acid residues 1.
  • Steric and Hydrophobic Optimization: The 4-methyl group increases the overall lipophilicity (LogP) of the molecule. This added steric bulk often provides a superior "fit" within deep, hydrophobic enzyme pockets, displacing high-energy water molecules and increasing the entropic driving force of binding 1.

  • Toxicity Modulation: SAR studies on quinoxaline-triazole hybrids reveal that para-methylation acts as a protective feature against off-target cellular toxicity. Compounds bearing the 4-methylbenzyl substituent demonstrated significantly reduced toxicity toward normal LO2 liver cells compared to their unsubstituted benzyl counterparts 2. This is likely due to the methyl group acting as a soft metabolic spot, preventing the toxic accumulation of the drug in healthy cells.

  • SAR Base 1,2,3-Triazole Core Unsub N1-Benzyl (Baseline Lipophilicity) Base->Unsub ParaMe N1-(4-Methylbenzyl) (Increased Lipophilicity) Base->ParaMe Interact1 Standard Pi-Pi Stacking Unsub->Interact1 Interact2 Enhanced CH-Pi Interactions & Hydrophobic Pocket Fit ParaMe->Interact2 Result1 Moderate Target Affinity Interact1->Result1 Result2 High Target Affinity & Lower Toxicity Interact2->Result2

    SAR logic demonstrating how para-methylation influences target affinity and toxicity.

    Comparative SAR Data

    The following table synthesizes quantitative experimental data comparing the performance of 1-benzyl and 1-(4-methylbenzyl) triazole derivatives across different molecular scaffolds and biological targets.

    Scaffold TypeTarget / Assay1-Benzyl Derivative (Unsubstituted)1-(4-Methylbenzyl) DerivativeMechanistic Observation
    Acridine-Triazole α -Glucosidase InhibitionBaseline potency (IC 50​ > 750 µM)Enhanced potency (IC 50​ = 98.0 µM)Small electron-donating group at the para position empowers target binding 1.
    Quinoxaline-Triazole LO2 Cell Toxicity (MTT Assay)Moderate toxicity at higher dosesNo significant toxicity (< 80 µM)Methylation on the benzene ring attached to the triazole reduces off-target toxicity [[2]]().
    Dehydroabietic Acid HepG2 Antiproliferative ActivityModerate activity (Yield 58.0%)Maintained/Enhanced activity (Yield 60.1%)Increased lipophilicity aids cellular penetration while maintaining target engagement 3.

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each methodological step and the necessary self-validating controls.

    Protocol A: Regioselective CuAAC Synthesis of N1-Benzyl Triazoles

    This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to selectively generate the 1,4-disubstituted triazole core 4.

    • Preparation: Dissolve the terminal alkyne precursor (1.0 eq) and the chosen azide (benzyl azide or 4-methylbenzyl azide, 1.2 eq) in a 1:1 mixture of tert-butanol and water.

      • Causality: The biphasic/protic solvent mixture stabilizes the transient Cu(I)-acetylide intermediate, significantly accelerating the rate of cycloaddition.

    • Catalyst Activation: Add Sodium Ascorbate (0.2 eq) to the stirring mixture, followed immediately by CuSO 4​ ·5H 2​ O (0.1 eq).

      • Causality: Sodium Ascorbate must be added first. It acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkynes.

    • Reaction & Validation: Stir the mixture at room temperature for 6-12 hours until completion (monitored by TLC).

      • Self-Validating Control: Run a parallel reaction omitting the CuSO 4​ catalyst. The complete absence of the triazole product in this control validates that the reaction is strictly copper-catalyzed, guaranteeing 1,4-regioselectivity rather than yielding a thermal mixture of 1,4- and 1,5-isomers.

    G Start Alkyne Precursor CuAAC CuAAC Reaction (CuSO4, NaAsc, t-BuOH/H2O) Start->CuAAC Azide1 Benzyl Azide (Unsubstituted) Azide1->CuAAC Azide2 4-Methylbenzyl Azide (+I Effect, Steric) Azide2->CuAAC Prod1 1-Benzyl Triazole Derivative CuAAC->Prod1 Prod2 1-(4-Methylbenzyl) Triazole Derivative CuAAC->Prod2

    CuAAC synthesis workflow comparing benzyl and 4-methylbenzyl azide precursors.

    Protocol B: α -Glucosidase Inhibition Assay

    This assay evaluates the biological efficacy of the synthesized triazole derivatives 1.

    • Pre-incubation: In a 96-well plate, combine 20 µL of the triazole derivative (dissolved in DMSO) with 120 µL of 0.1 M phosphate buffer (pH 6.8) and 20 µL of α -glucosidase enzyme solution. Incubate at 37°C for 15 minutes.

      • Causality: Pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's hydrophobic pockets before the substrate introduces competitive kinetics.

    • Substrate Cleavage: Add 20 µL of 5 mM pNPG (p-nitrophenyl- α -D-glucopyranoside) substrate to initiate the reaction. Incubate for 15 minutes at 37°C.

      • Causality: The enzymatic cleavage of pNPG yields p-nitrophenol, a chromophore that absorbs strongly at 405 nm, providing a direct, quantifiable colorimetric readout of enzyme activity.

    • Measurement & Validation: Stop the reaction by adding 80 µL of 0.2 M Na 2​ CO 3​ . Measure absorbance at 405 nm using a microplate reader.

      • Self-Validating Controls: Include a vehicle control (pure DMSO) to establish the baseline for 100% enzyme activity, and a positive control (Acarbose) to validate the assay's dynamic range and sensitivity. If the Acarbose IC 50​ deviates from established literature values, the assay must be recalibrated.

    References

    • Title: (PDF)
    • Source: frontiersin.
    • Source: rsc.
    • Source: mdpi.

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    Validating the biological targets of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine using CRISPR knockout

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and subsequent validation of the molecule's biological target. This guide provides an in-depth, experience-driven walkthrough for validating the cellular targets of a novel bioactive compound, using 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine as our model.

    While the 1,2,3-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, the specific targets of this particular derivative are yet to be fully elucidated.[1][2] This guide, therefore, addresses a common and realistic scenario in drug development: how to proceed from a compound with an interesting phenotypic effect to a rigorously validated mechanism of action.

    We will first explore an essential upstream step—target identification using chemical proteomics—to generate a list of high-confidence candidate targets. The core of this guide will then focus on the use of CRISPR-Cas9-mediated gene knockout as a gold-standard method for validating these candidates.[3][4][5] Finally, we will objectively compare the CRISPR knockout approach with an alternative loss-of-function technique, shRNA-mediated knockdown, to provide a comprehensive perspective for your experimental design.

    Part 1: Identifying Candidate Targets with Chemical Proteomics

    Before a target can be validated, it must be identified. Phenotypic screens, while powerful, only reveal what a compound does, not how it does it. Chemical proteomics has emerged as a robust, unbiased approach to uncover the direct binding partners of a small molecule within a complex biological system.[6][7][8]

    The underlying principle is to use the small molecule as "bait" to "fish" for its protein targets from a cell lysate or even within living cells. This is often achieved by synthesizing a derivative of the compound that includes a linker and an affinity tag (like biotin) without compromising its biological activity.

    Conceptual Workflow for Target Identification

    Caption: Chemical proteomics workflow for identifying specific protein targets of a small molecule.

    This process yields a list of proteins that physically interact with 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. The competitive binding experiment is crucial for distinguishing specific, high-affinity binders from non-specific interactors. The proteins that are significantly less abundant in the competitive binding experiment are considered high-priority candidate targets for the next phase: validation.

    Part 2: Gold-Standard Target Validation with CRISPR-Cas9 Knockout

    The advent of CRISPR-Cas9 has revolutionized target validation.[4][5] Its ability to generate a complete, permanent loss-of-function by editing the genome at a precise location provides an unambiguous genetic model to test a target's role in a drug's mechanism of action.[3][9] The core premise is simple: if knocking out a candidate gene phenocopies the effect of the compound, it strongly implicates that gene product as the biological target.

    For example, if 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is found to induce apoptosis in a cancer cell line, we would hypothesize that knocking out its direct target would also induce apoptosis. Conversely, if the compound is a targeted inhibitor, knocking out its target should render the cells resistant to the compound's effects.

    The CRISPR-Cas9 Gene Knockout Workflow

    A 1. Design & Synthesize sgRNAs (Targeting Candidate Genes) B 2. Co-transfect Cells with Cas9 Nuclease & sgRNA A->B C 3. Cas9-sgRNA complex targets specific genomic locus B->C D 4. Cas9 creates a Double-Strand Break (DSB) C->D E 5. NHEJ repair introduces InDel mutations D->E F 6. Gene function is disrupted (Knockout) E->F G 7. Validate Knockout (Sequencing, Western Blot) F->G H 8. Perform Phenotypic Assay (e.g., Cell Viability, Apoptosis) G->H I 9. Compare Phenotype of KO cells to Compound-Treated Wild-Type Cells H->I

    Caption: Step-by-step workflow for CRISPR-Cas9 mediated gene knockout for target validation.

    A successful validation experiment, for an inhibitory compound, would show that the knockout cells are significantly less sensitive to 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine compared to wild-type cells. This indicates that the target protein is no longer present for the compound to act upon.

    Part 3: A Comparative Analysis: CRISPR Knockout vs. shRNA Knockdown

    While CRISPR knockout is a powerful tool, it is essential to consider alternative methods. Short hairpin RNA (shRNA) interference is another widely used loss-of-function technique. Unlike CRISPR, which edits the DNA, shRNA acts at the mRNA level to prevent protein translation.[10][11] Understanding the differences is key to robust experimental design.

    FeatureCRISPR-Cas9 KnockoutshRNA Knockdown
    Mechanism Permanent gene disruption at the DNA level.Transient or stable mRNA degradation, leading to reduced protein expression.
    Effect Complete loss-of-function (null phenotype).[3]Partial loss-of-function (hypomorphic phenotype); knockdown efficiency can vary.[12]
    Specificity High on-target specificity; off-target effects are a consideration but can be mitigated with careful sgRNA design and validation.[13][14]Prone to off-target effects due to "seed sequence" complementarity to other mRNAs.[12][15]
    Time to Result Can be faster for generating initial knockout pools; isolating clonal lines is time-consuming.Can be faster for transient knockdown; stable cell line generation is comparable to CRISPR.
    Use Case Ideal for validating non-essential genes where a complete loss-of-function is desired to mimic potent inhibition.[16]Useful for studying essential genes where a complete knockout would be lethal, and for mimicking the effects of a partial inhibitor.
    Interpretation Unambiguous genotype-phenotype link.Results can be confounded by incomplete knockdown and off-target effects.

    Expert Insight: For definitive target validation, CRISPR knockout is generally superior due to its permanence and specificity.[13] It provides a clearer "yes/no" answer. However, shRNA can be a valuable orthogonal approach. If both CRISPR knockout and shRNA knockdown of a target gene confer resistance to your compound, the confidence in that target is significantly increased.

    Part 4: Experimental Protocols

    Here, we provide condensed, step-by-step protocols for the key experiments described.

    Protocol 1: CRISPR-Cas9 Mediated Knockout of a Candidate Target

    This protocol assumes the use of a lentiviral delivery system for Cas9 and the sgRNA, which is effective for a wide range of cell types.

    • sgRNA Design and Cloning:

      • Design at least two unique sgRNAs targeting early constitutive exons of your candidate gene using a reputable online tool (e.g., CHOPCHOP, Synthego's design tool).

      • Include a non-targeting control sgRNA.

      • Synthesize and clone the sgRNAs into a suitable lentiviral expression vector (e.g., lentiCRISPRv2).

    • Lentivirus Production:

      • Co-transfect HEK293T cells with your sgRNA-expressing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

      • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

      • Concentrate the virus and determine the viral titer.

    • Transduction of Target Cells:

      • Plate your target cells (e.g., the cancer cell line from the initial phenotypic screen).

      • Transduce the cells with the lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure single viral integration per cell.

      • Include a non-transduced control and a control transduced with the non-targeting sgRNA virus.

    • Selection and Expansion:

      • After 48-72 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

      • Expand the resulting polyclonal population of knockout cells.

    • Validation of Knockout Efficiency:

      • Genomic DNA: Extract genomic DNA from the knockout pool. Perform PCR to amplify the target region and use a T7 Endonuclease I (T7E1) assay or Sanger sequencing (TIDE/ICE analysis) to confirm the presence of InDel mutations.[17]

      • Protein Level: Perform a Western blot to confirm the absence of the target protein. This is the most critical validation step.

    • Phenotypic Assay (Compound Dose-Response):

      • Plate the validated knockout cells and the non-targeting control cells.

      • Treat the cells with a range of concentrations of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine for 48-72 hours.

      • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).

      • Calculate the IC50 for each cell line. A significant rightward shift in the IC50 curve for the knockout cells compared to the control cells validates the target.

    Protocol 2: shRNA-Mediated Knockdown of a Candidate Target

    This protocol also utilizes a lentiviral system for stable shRNA expression.

    • shRNA Selection and Cloning:

      • Select at least two pre-validated shRNA sequences against your target from a reputable source (e.g., The RNAi Consortium - TRC).

      • Obtain the shRNA in a suitable lentiviral vector (e.g., pLKO.1). Include a non-targeting shRNA control (e.g., shScramble).

    • Lentivirus Production and Transduction:

      • Follow steps 2 and 3 from the CRISPR protocol above.

    • Selection and Expansion:

      • Follow step 4 from the CRISPR protocol.

    • Validation of Knockdown Efficiency:

      • mRNA Level (Optional but recommended): Extract RNA and perform qRT-PCR to quantify the reduction in target mRNA levels. Aim for >70% knockdown.

      • Protein Level (Essential): Perform a Western blot to confirm a significant reduction in the target protein level.

    • Phenotypic Assay (Compound Dose-Response):

      • Follow step 6 from the CRISPR protocol. A rightward shift in the IC50 curve, proportional to the degree of knockdown, supports target validation.

    Conclusion

    Validating the biological target of a novel compound like 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is a multi-step process that demands rigor and the use of orthogonal approaches. By first employing an unbiased discovery method like chemical proteomics to identify high-confidence candidates, and then using the precision of CRISPR-Cas9 to genetically interrogate those targets, researchers can build a compelling, data-driven case for a compound's mechanism of action. This guide provides a robust framework for this critical phase of drug discovery, enabling a confident progression of promising molecules through the development pipeline.

    References

    • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

    • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

    • Chemical Proteomics. Evotec. [Link]

    • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

    • Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]

    • Precision RNAi using synthetic shRNAmir target sites. PMC - NIH. [Link]

    • Target Validation with CRISPR. Biocompare.com. [Link]

    • Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. PMC. [Link]

    • Precision RNAi using synthetic shRNAmir target sites. eLife. [Link]

    • Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library. NIH. [Link]

    • CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

    • In vivo drug target validation using RNAi. European Pharmaceutical Review. [Link]

    • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

    • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

    • CRISPR Off-Target Validation. CD Genomics. [Link]

    • Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. PMC - NIH. [Link]

    • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. [Link]

    • Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. [Link]

    • Exploring Alternatives to CRISPR Gene Editing Techniques. Today's Clinical Lab. [Link]

    • Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]

    • Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. [Link]

    • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. [Link]

    • methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate. NextSDS. [Link]

    • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

    • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

    • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. [Link]

    • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Authorea. [Link]

    • Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review. Suresh Gyan Vihar University. [Link]

    • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. [Link]

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    A Comparative Guide to the FTIR Spectroscopic Analysis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the prevalence of the 1,2,3-triazole scaffold in modern drug development, a robust and reliable method for its structural characterization is paramount.[1][2][3] This document elucidates the expected vibrational modes of the target molecule by dissecting its constituent functional groups. We offer a comparative analysis against potential synthetic precursors and structural isomers to demonstrate how FTIR spectroscopy serves as a powerful tool for synthetic validation and isomeric differentiation. Detailed experimental protocols and data interpretation frameworks are provided to guide researchers in their own analytical workflows.

    Introduction: The Role of FTIR in Characterizing Triazole Derivatives

    The 1,2,3-triazole ring is a bioisostere for amide bonds and participates in favorable dipole-dipole and hydrogen bond interactions, making it a privileged structure in pharmaceutical research.[1][4] Characterizing newly synthesized triazole derivatives is a critical step in the development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, sensitive, and non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. For a molecule like 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, FTIR is indispensable for confirming the presence of key functional groups and verifying the successful formation of the heterocyclic core.

    Molecular Structure and Key Functional Groups

    To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its primary vibrational components. The structure contains several distinct functional groups, each with characteristic absorption frequencies.

    cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing start Start clean_atr Clean ATR Crystal (e.g., Isopropanol) start->clean_atr collect_bg Collect Background Spectrum clean_atr->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Acquire Sample Spectrum apply_pressure->collect_sample process_data Process Spectrum (Baseline Correction, Peak Picking) collect_sample->process_data compare Compare Peaks to Reference Data process_data->compare finish End compare->finish

    Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

    Conclusion

    FTIR spectroscopy is a definitive and accessible technique for the structural elucidation of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine. By systematically analyzing the characteristic vibrational frequencies of its constituent functional groups—particularly the dual N-H stretches of the primary amine, the C-N stretch, and the aromatic C-H bending modes—unambiguous identification is achievable. Furthermore, this guide demonstrates that a comparative FTIR analysis is crucial for validating synthetic outcomes by confirming the absence of precursor signals and for differentiating between closely related structural isomers. The provided protocol establishes a reliable framework for obtaining high-quality, reproducible spectral data, empowering researchers in drug development and organic synthesis.

    References

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    • Al-Masoudi, N.A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. [Link]

    • Singh, R.B., et al. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Journal of Applicable Chemistry. [Link]

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    • Gevorgyan, A.H., et al. (n.d.). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate. [Link]

    • ResearchGate. (n.d.). Interpretation of the vibrational spectra of the benzyl radical and its deuterosubstituted analogs. [Link]

    • Karabacak, M., et al. (2025). Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)-4-(4-Methylthiobenzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-One. ResearchGate. [Link]

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    • Al-Masoudi, N.A., et al. (n.d.). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

    • Al-Juboori, A.M.H., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Part 1: Hazard Identification and Risk Assessment

    Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from analogous triazole compounds, 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine should be treated as a hazardous substance.

    Key Potential Hazards:

    • Toxicity: Many triazole derivatives are harmful if swallowed.[3][4] Some have been shown to have potential carcinogenic effects or may pose a risk to unborn children.[3][5]

    • Irritation: The compound may cause skin and eye irritation upon contact.[6]

    • Environmental Hazards: Some triazoles are toxic to aquatic organisms and can have long-term adverse effects on the aquatic environment.[3][7]

    • Combustion Products: When heated to decomposition, triazole compounds can emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

    Table 1: Summary of Potential Hazards based on Structurally Similar Compounds

    Hazard CategoryPotential EffectsRepresentative Sources
    Acute Toxicity (Oral) Harmful if swallowed.[3][4]
    Skin Corrosion/Irritation Causes skin irritation.[6]
    Serious Eye Damage/Irritation Causes serious eye irritation.[6]
    Carcinogenicity Suspected of causing cancer.[4][5]
    Reproductive Toxicity Possible risk of harm to the unborn child.[3]
    Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[3][7]

    Part 2: Personal Protective Equipment (PPE) and Handling

    Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine in any form—solid, in solution, or as waste.

    Essential PPE:

    • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection:

      • Wear a lab coat. A flame-retardant and impervious one is recommended.[8]

      • Handle with chemical-resistant gloves (e.g., nitrile).[8]

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate filter.[3]

    • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

    Part 3: Spill Management

    Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

    Step-by-Step Spill Cleanup Procedure:

    • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any airborne contaminants.

    • Wear Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2.

    • Contain the Spill:

      • For solid spills: Carefully sweep or vacuum up the material. Avoid generating dust.[3] Place the collected material into a clearly labeled, sealable hazardous waste container.

      • For liquid spills (solutions): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials (wipes, absorbents) and place them in the hazardous waste container.

    • Dispose of Cleanup Materials: The container with the spilled material and cleanup supplies must be treated as hazardous waste and disposed of according to the procedures outlined in Part 4.

    • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

    Part 4: Proper Disposal Protocol

    The guiding principle for the disposal of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

    Disposal Workflow:

    start Start: Waste Generated waste_characterization Characterize Waste: - Solid, liquid, or contaminated debris? - Any incompatible mixtures? start->waste_characterization container_selection Select Appropriate Waste Container: - Chemically compatible - Sealable and in good condition waste_characterization->container_selection labeling Label Container Correctly: - 'Hazardous Waste' - Full chemical name - Hazard characteristics (e.g., Toxic) - Accumulation start date container_selection->labeling accumulation Accumulate Waste in a Designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) labeling->accumulation disposal_request Request Waste Pickup from Institutional EHS or Licensed Hazardous Waste Contractor accumulation->disposal_request

    Sources

    Navigating the Unseen: A Comprehensive Safety and Handling Guide for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, a compound of interest, requires a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in an analysis of its structural components and established safety protocols for related chemical classes.

    Understanding the Hazard Profile: A Structural-Component Approach

    In the absence of a specific Safety Data Sheet (SDS) for 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, a conservative approach based on the toxicological profiles of its constituent functional groups—an aromatic amine, a 1,2,3-triazole ring, and a substituted benzyl group—is essential.

    • Aromatic Amines: This class of compounds is known for its potential health hazards, including toxicity, and many are readily absorbed through the skin.[1][2][3] Some aromatic amines are known or suspected carcinogens.[2][4] Therefore, dermal contact and inhalation of dust particles should be strictly avoided.

    • 1,2,3-Triazole Derivatives: While the 1,2,3-triazole ring itself is generally considered to be of low toxicity, some derivatives can cause skin and eye irritation.[5][6] Certain triazoles may also pose a risk to reproductive health.[7][8]

    • Substituted Benzyl Compounds: The toxicity of benzyl derivatives can vary widely depending on the nature and position of the substituents.[9][10][11][12] However, as a general precaution, exposure should be minimized.

    Given these potential hazards, a stringent set of safety protocols is warranted when handling 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A comprehensive PPE strategy is crucial to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.

    PPE CategoryRecommended EquipmentRationale
    Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[1]
    Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended.Aromatic amines can be absorbed through the skin.[1][2] Check manufacturer's permeation data.
    Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Prevents contamination of personal clothing and skin.[1]
    Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and particulate filters (N95 or higher).Essential when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust.[1]

    Operational Plan: A Step-by-Step Protocol for Safe Handling

    A systematic approach to handling is essential to minimize risks.[13]

    Pre-Handling Preparations:
    • Consult a Certified Safety Professional: Before initial use, discuss the handling and disposal plan with your institution's environmental health and safety (EHS) officer.

    • Designate a Work Area: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[1]

    • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition before entering the designated work area.

    • Prepare Spill Kit: A spill kit containing absorbent materials suitable for chemical spills should be readily accessible.

    Handling the Chemical:
    • Donning PPE: Put on all required PPE as specified in the table above before handling the compound.

    • Weighing and Transfer: Conduct all weighing and transfer of the solid material within the chemical fume hood to prevent the generation and inhalation of dust particles.[1] Use a container with a lid for transport to the balance if it is located outside the hood.

    • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[14] Always handle the compound in a manner that minimizes the creation of dust or aerosols.

    Post-Handling Procedures:
    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Doffing PPE: Remove PPE carefully to avoid cross-contamination, disposing of single-use items in a designated hazardous waste container.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[15]

    Visualizing the PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Selection_Workflow start Start: Handling 5-Methyl-1-(4-methylbenzyl) -1H-1,2,3-triazol-4-amine in_hood Is the procedure conducted entirely within a certified chemical fume hood? start->in_hood spill_risk Is there a risk of splashing or aerosol generation? in_hood->spill_risk Yes respirator Add NIOSH-approved respirator with organic vapor cartridges and particulate filter in_hood->respirator No ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves spill_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Chemical Goggles - Face Shield - Chemical Resistant Apron - Double Nitrile Gloves spill_risk->ppe_level_2 Yes end Proceed with Experiment ppe_level_1->end ppe_level_2->end respirator->spill_risk

    Caption: PPE selection workflow for handling the target compound.

    Disposal Plan: Ensuring Environmental and Regulatory Compliance

    Proper disposal of 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine and its associated waste is critical to prevent environmental contamination and adhere to regulations.[16][17]

    • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[18][19]

    • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[19]

    • Disposal Method: Dispose of the hazardous waste through a licensed environmental waste disposal company in accordance with all federal, state, and local regulations.[1][20] Do not dispose of this chemical down the drain or in the regular trash.[21]

    By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the potential risks associated with 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine, fostering a secure laboratory environment conducive to scientific advancement.

    References

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    • EPA Hazardous Waste Regulations. (n.d.). Study.com. [Link]

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    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine
    Reactant of Route 2
    5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine

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    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.